11-Methylforsythide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H24O11 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 |
InChI Key |
RLCWEUBIDIWNEA-JACXBSBZSA-N |
Isomeric SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 11-Methylforsythide
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methylforsythide is a naturally occurring iridoid glycoside first isolated from the leaves of Forsythia europaea. This technical guide provides a comprehensive overview of its chemical properties, and available information regarding its natural occurrence. While specific biological activity and detailed experimental protocols for its synthesis remain to be extensively documented in publicly accessible literature, this guide furnishes the foundational chemical data and structural information crucial for further research and development.
Chemical and Physical Properties
This compound is classified as a monosaccharide glycoside. Its fundamental chemical and physical properties are summarized in the table below, derived from available chemical database information. These predicted values offer a baseline for experimental design and characterization.
| Property | Value | Source |
| CAS Number | 159598-00-2 | BOC Sciences |
| Molecular Formula | C₁₇H₂₄O₁₁ | BOC Sciences |
| Molecular Weight | 404.37 g/mol | BOC Sciences |
| Predicted Boiling Point | 662.7 ± 55.0 °C | BOC Sciences |
| Predicted Density | 1.57 ± 0.1 g/cm³ | BOC Sciences |
| InChI | InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 | BOC Sciences |
| SMILES | COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O | BOC Sciences |
Structure and Stereochemistry
The chemical structure of this compound is defined by its SMILES and InChI notations. A 2D representation of the molecule is provided below. The stereochemistry is crucial for its biological function and is partially defined in the InChI string with the layers /t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1.
Caption: 2D Chemical Structure of this compound.
Natural Occurrence and Isolation
This compound is a natural product found in the plant species Forsythia europaea[1]. Recent metabolomic analysis of Forsythia suspensa has also detected the presence of 11-methyl-forsythide and noted a statistically significant positive correlation between its levels and those of forsythoside B in both the leaves and fruits of the plant[1]. This correlation may suggest a biosynthetic relationship between the two compounds.
Experimental Protocol: Isolation from Forsythia europaea
Caption: Generalized workflow for the isolation of this compound.
Biological Activity
Currently, there is a lack of specific, publicly available data on the biological activity of this compound. However, as an iridoid glycoside, it belongs to a class of compounds known to exhibit a wide range of pharmacological effects. Further research is required to determine the specific biological functions of this compound.
Synthesis
At present, no detailed protocols for the chemical synthesis of this compound have been identified in the public domain. The development of a synthetic route would be a valuable contribution to enabling further biological and pharmacological investigation of this natural product. A potential, high-level retrosynthetic analysis could be envisioned as follows:
Caption: High-level retrosynthetic approach for this compound.
Future Research Directions
The current body of knowledge on this compound is limited, presenting numerous opportunities for future research. Key areas for investigation include:
-
Comprehensive Biological Screening: A thorough evaluation of the biological activities of this compound is warranted, including but not limited to its potential anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.
-
Total Synthesis: The development of a robust and efficient total synthesis would provide a reliable source of the compound for in-depth biological studies and the generation of analogues for structure-activity relationship (SAR) studies.
-
Biosynthetic Pathway Elucidation: Further investigation into the biosynthetic pathway of this compound in Forsythia species, potentially leveraging the observed correlation with forsythoside B, would provide valuable insights into natural product biosynthesis.
-
Pharmacokinetic and Toxicological Profiling: Should biological activity be identified, comprehensive studies on the absorption, distribution, metabolism, excretion (ADME), and toxicity of this compound will be essential for any potential therapeutic development.
Conclusion
This compound is a structurally defined natural product with a known source. While its biological activity and synthetic pathways remain largely unexplored, the foundational chemical data presented in this guide provides a critical starting point for researchers and drug development professionals interested in this and related iridoid glycosides. The potential for discovering novel biological activities makes this compound a compelling target for future scientific inquiry.
References
Unveiling 11-Methylforsythide: A Technical Guide to its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current knowledge surrounding the iridoid glucoside, 11-Methylforsythide. It details its natural origin, discovery, and chemical structure. While specific biological activity and modulated signaling pathways for this compound are not yet extensively documented in publicly available literature, this guide lays the foundational information necessary for future research and drug development endeavors.
Introduction
This compound is a naturally occurring iridoid glucoside that has been identified in plant species of the Forsythia genus. Iridoids are a class of monoterpenoids known for their diverse biological activities, making them a subject of interest in natural product chemistry and drug discovery. This document synthesizes the available technical information on this compound, focusing on its discovery, chemical properties, and biosynthetic context.
Discovery and Origin
This compound has been identified as a natural constituent of Forsythia europaea and has also been detected in the leaves and fruits of Forsythia suspensa. Its discovery is rooted in the broader investigation of the chemical constituents of the Forsythia genus, which is a source of various bioactive compounds used in traditional medicine.
A metabolome analysis of Forsythia suspensa revealed the presence of this compound and indicated a statistically significant positive correlation between the levels of forsythoside B and this compound in both the leaves and fruits of the plant.[1][2][3] This correlation suggests a potential biosynthetic relationship between the two compounds, where forsythoside B might be a precursor or a closely related metabolite in the same biochemical pathway.[1][2][3]
Chemical Structure and Properties
The chemical identity of this compound is established by its IUPAC name and CAS number.
| Property | Value |
| IUPAC Name | (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4-(methoxycarbonyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
| CAS Number | 159598-00-2 |
| Molecular Formula | C₁₇H₂₄O₁₁ |
| Synonyms | (1S,4aS,7S,7aS)-1-(β-D-Glucopyranosyloxy)-4-(methoxycarbonyl)-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid; (1S)-1α-(beta-D-Glucopyranosyloxy)-1,4aα,5,6,7,7aα-hexahydrocyclopenta[c]pyran-4,7α-dicarboxylic acid 4-methyl ester |
Experimental Protocols
Detailed experimental protocols for the initial isolation and structure elucidation of this compound are not extensively detailed in the currently reviewed literature. However, a general workflow for the isolation of iridoid glucosides from plant material can be outlined.
General Isolation Workflow for Iridoid Glucosides
Potential Biosynthetic Relationship
The observed correlation between this compound and forsythoside B in Forsythia suspensa suggests a close biosynthetic link. While the exact enzymatic steps are yet to be elucidated, a hypothetical relationship can be visualized.
Biological Activity and Signaling Pathways
To date, specific studies detailing the biological activities of isolated this compound are scarce in the public domain. The broader class of iridoid glucosides is known to possess a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. Given its structural similarity to other bioactive iridoids from Forsythia, it is plausible that this compound may exhibit similar activities. However, dedicated biological assays are required to confirm this. Consequently, there is no information available on the specific signaling pathways modulated by this compound.
Future Directions
The current body of knowledge on this compound presents several opportunities for future research:
-
Isolation and Full Characterization: A detailed report on the isolation and comprehensive spectroscopic analysis of this compound is needed to provide a complete chemical profile.
-
Biological Screening: A systematic evaluation of the biological activities of purified this compound is crucial. This should include assays for anti-inflammatory, antioxidant, antimicrobial, and cytotoxic effects.
-
Mechanism of Action Studies: Should biological activity be identified, subsequent studies should focus on elucidating the underlying mechanism of action, including the identification of modulated signaling pathways.
-
Biosynthetic Pathway Elucidation: Further investigation into the biosynthesis of this compound, potentially through isotopic labeling studies, could confirm its relationship with forsythoside B and uncover novel enzymatic transformations.
Conclusion
This compound is a structurally defined iridoid glucoside of natural origin with a potential link to the biosynthesis of other known bioactive compounds in Forsythia. While its specific biological functions remain to be explored, its chemical classification and the activities of related compounds suggest it as a candidate for future pharmacological investigation. This guide provides the essential, core information to stimulate and support such research endeavors.
References
- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique | PLOS One [journals.plos.org]
- 2. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
The Biosynthesis of 11-Methylforsythide: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-Methylforsythide, a significant phenylethanoid glycoside found in Forsythia suspensa. While the complete pathway is yet to be fully elucidated, this document synthesizes current research to propose a putative biosynthetic route, identifies key enzymatic steps, and discusses the likely precursor molecules. This guide is intended for researchers, scientists, and drug development professionals working on the biosynthesis of plant-derived natural products. It presents available quantitative data, details relevant experimental methodologies, and utilizes visualizations to illustrate the proposed metabolic cascade.
Introduction
Forsythia suspensa, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, including phenylethanoid glycosides (PhGs). Among these, this compound has garnered interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This guide outlines the proposed biosynthetic pathway of this compound, drawing parallels with the well-established biosynthesis of other PhGs and integrating specific findings from metabolomic and transcriptomic studies of Forsythia species.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of phenylethanoid glycoside production, originating from the shikimic acid pathway. This pathway supplies the initial precursors, the aromatic amino acids L-phenylalanine and L-tyrosine.
The proposed pathway can be divided into several key stages:
-
Formation of the Phenylethanoid Aglycone: L-phenylalanine and L-tyrosine are converted to their corresponding phenylethanols, p-hydroxyphenylethanol and 3,4-dihydroxyphenylethanol (hydroxytyrosol), through a series of enzymatic reactions including deamination, decarboxylation, and reduction.
-
Glycosylation: The phenylethanoid aglycone is then glycosylated, typically with a glucose molecule, to form a core phenylethanoid glycoside structure.
-
Acylation and Further Modifications: The glycosylated intermediate can be further modified by the addition of acyl groups, often derived from cinnamic acid or its derivatives, which are also products of the phenylpropanoid pathway.
-
Methylation: The final step in the formation of this compound is a specific methylation reaction.
A metabolomics study on Forsythia suspensa has revealed a significant positive correlation between the accumulation of forsythoside B and this compound, suggesting that forsythoside B is a likely direct precursor to this compound.[1]
Figure 1: Proposed Biosynthetic Pathway of this compound.
Key Enzymes in the Biosynthesis
While the specific enzymes for each step in this compound biosynthesis have not all been functionally characterized, comparative transcriptomics and metabolomics studies in Forsythia provide strong candidates.
-
Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the initial step in the phenylpropanoid pathway, converting L-phenylalanine to cinnamic acid.
-
Glycosyltransferases (GTs): These enzymes are responsible for the glycosylation of the phenylethanoid aglycone.
-
Acyltransferases (ATs): These enzymes catalyze the transfer of acyl groups to the glycoside core.
-
O-Methyltransferases (OMTs): A crucial class of enzymes for the final step. A Caffeoyl-CoA O-methyltransferase (FsCCoAOMT) has been identified in Forsythia suspensa, representing a strong candidate for the methylation of a forsythoside precursor.[2] The methylation reaction likely utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.
Quantitative Data
Quantitative data on the biosynthesis of this compound is limited. However, a metabolomics analysis of Forsythia suspensa leaves and fruits at different developmental stages provides relative abundance data for various metabolites, including forsythoside B and this compound.[1]
| Metabolite | Correlation with this compound (in leaves) | Correlation with this compound (in fruits) |
| Forsythoside B | Positive | Positive |
| Phillygenin | Positive | Positive |
| Forsythialan B | Positive | Positive |
| Table 1: Correlation of selected metabolites with this compound in Forsythia suspensa. Data adapted from Liu et al., 2022.[1] |
A study on the quantification of forsythiaside (an alternative name for forsythide) in Forsythia suspensa fruits using HPLC reported a content range of 0.200% to 1.681%.[3]
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will rely on a combination of established molecular biology and biochemical techniques.
Identification of Candidate Genes
A common approach involves comparative transcriptomics of Forsythia suspensa tissues with high and low accumulation of this compound. Genes co-expressed with the target compound are considered strong candidates.
Figure 2: Workflow for Identifying Candidate Biosynthetic Genes.
Functional Characterization of O-Methyltransferase
Objective: To confirm the function of a candidate O-methyltransferase (e.g., FsCCoAOMT) in the conversion of forsythoside B to this compound.
Protocol:
-
Cloning and Heterologous Expression:
-
The full-length cDNA of the candidate OMT gene is amplified from Forsythia suspensa RNA.
-
The amplified gene is cloned into an appropriate expression vector (e.g., pET vector for E. coli or a yeast expression vector).
-
The recombinant plasmid is transformed into a suitable expression host (E. coli BL21(DE3) or Saccharomyces cerevisiae).
-
Protein expression is induced (e.g., with IPTG in E. coli).
-
-
Protein Purification:
-
The expressed protein, often with a purification tag (e.g., His-tag), is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin).
-
The purity of the protein is assessed by SDS-PAGE.
-
-
Enzyme Assay:
-
The reaction mixture should contain:
-
Purified recombinant OMT enzyme.
-
Substrate (Forsythoside B).
-
Methyl donor (S-Adenosyl-L-methionine - SAM).
-
Appropriate buffer (e.g., Tris-HCl, pH 7.5).
-
-
The reaction is incubated at an optimal temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped (e.g., by adding acid or organic solvent).
-
-
Product Analysis:
-
The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
-
The retention time and mass spectrum of the product are compared with an authentic standard of this compound to confirm its identity.
-
Conclusion and Future Perspectives
The biosynthesis of this compound is a promising area of research with implications for the sustainable production of this valuable natural product. While a putative pathway has been outlined based on current knowledge of phenylethanoid glycoside biosynthesis and metabolomic data from Forsythia, further research is required for its complete elucidation. The functional characterization of the specific O-methyltransferase responsible for the final methylation step is a critical next step. The detailed protocols and information provided in this guide offer a solid foundation for researchers to advance our understanding of this intricate biosynthetic pathway. The successful elucidation and reconstitution of this pathway in a heterologous host could pave the way for the industrial-scale production of this compound and its derivatives.
References
- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Transcriptome Analysis of MeJA Responsive Enzymes Involved in Phillyrin Biosynthesis of Forsythia suspensa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Unraveling the Action of 11-Methylforsythide: A Technical Guide for Researchers
Disclaimer: As of late 2025, publicly accessible scientific literature does not contain specific experimental data on the mechanism of action for 11-Methylforsythide. This guide provides a detailed overview of the known mechanisms of the broader class of related compounds, Forsythiasides , to infer potential biological activities and guide future research. The information presented herein pertains to Forsythiasides in general (e.g., Forsythiaside A and B) and should not be considered as validated data for this compound.
Executive Summary
Forsythiasides, a group of phenylethanoid glycosides derived from Forsythia suspensa, are recognized for their significant anti-inflammatory, antioxidant, and neuroprotective properties.[1][2][3][4] Their core mechanism of action is centered on the dual modulation of critical cellular signaling pathways: the inhibition of the pro-inflammatory TLR4/MyD88/NF-κB pathway and the activation of the cytoprotective Nrf2/HO-1 antioxidant response pathway.[1][2][3] This document synthesizes the available data on forsythiasides to provide a foundational understanding for researchers investigating related molecules such as this compound.
Core Mechanisms of Action
Anti-Inflammatory Effects via NF-κB Inhibition
Forsythiasides exert potent anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling cascade. This pathway, when activated by stimuli like lipopolysaccharide (LPS), triggers a series of intracellular events culminating in the activation of the master inflammatory regulator, Nuclear Factor-kappa B (NF-κB). Forsythiasides intervene in this process, leading to a downstream reduction in the expression of pro-inflammatory mediators.[1][2]
Caption: Forsythiasides inhibit the TLR4/MyD88/NF-κB signaling pathway.
Antioxidant Effects via Nrf2 Activation
The antioxidant properties of forsythiasides are largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Forsythiasides disrupt this interaction, allowing Nrf2 to translocate to the nucleus and initiate the transcription of protective genes like Heme Oxygenase-1 (HO-1).[1][2]
Caption: Forsythiasides activate the Nrf2/HO-1 antioxidant response pathway.
Quantitative Data Summary
The following tables summarize the quantitative data available for Forsythiaside A, a representative compound of this class.
Table 1: In Vitro Activity of Forsythiaside A
| Activity | Model System | Concentration | Observed Effect | Reference |
| COX-2 Inhibition | Enzyme Assay | 30 µM | 72% inhibition | [5] |
| Neuroinflammation | Aβ25-35-treated hippocampal slices | 80 µM | Increased endogenous 2-AG levels | [5] |
| Nrf2 Pathway Modulation | Lung epithelial cells | 2.5-10 µg/mL | Inhibition of Nrf2 signaling pathway | [5] |
Table 2: In Vivo Efficacy of Forsythiaside A
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Ovalbumin-induced asthma (mice) | 15-60 mg/kg (oral) | Activation of Nrf2/HO-1 signaling, attenuation of lung histopathology | [5] |
| Rotenone-induced neurotoxicity (rats) | 50 & 200 mg/kg (extract) | Down-regulation of inflammatory and oxidative markers | [4] |
Experimental Protocols
The following are generalized experimental workflows based on studies of forsythiasides, which can be adapted for the investigation of this compound.
Workflow for Assessing Anti-Inflammatory Activity
Caption: Experimental workflow for evaluating in vitro anti-inflammatory effects.
Protocol for Western Blot Analysis of Nrf2 and NF-κB Pathways
-
Cell Culture and Treatment: Plate cells (e.g., BV2 microglia or RAW 264.7 macrophages) and treat with varying concentrations of this compound, with or without an inflammatory stimulus (e.g., LPS).
-
Protein Extraction: Lyse cells with RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Electrotransfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., phospho-NF-κB p65, total NF-κB p65, Nrf2, HO-1, and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band density using software such as ImageJ, normalizing target protein levels to the loading control.
Future Directions
To elucidate the specific mechanism of action of this compound, it is imperative to conduct direct experimental studies. Key research questions include:
-
Does this compound inhibit LPS-induced NO and pro-inflammatory cytokine production in macrophages?
-
Does this compound suppress the phosphorylation and nuclear translocation of NF-κB?
-
Does this compound promote the nuclear translocation of Nrf2 and upregulate the expression of HO-1 and other antioxidant enzymes?
-
What are the IC50 values for these effects, and how do they compare to known forsythiasides?
Answering these questions will provide the necessary data to confirm if this compound operates through the canonical forsythiaside mechanisms and to what extent its methyl modification influences its biological activity.
References
Potential Biological Activities of 11-Methylforsythide: A Technical Guide Based on Structurally Related Compounds
Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of specific experimental data on the biological activities of 11-Methylforsythide (CAS 159598-00-2). Therefore, this technical guide infers its potential pharmacological properties based on the well-documented activities of structurally related phenylethanoid glycosides isolated from Forsythia suspensa, namely forsythoside A, forsythoside B, and phillyrin. The information presented herein is intended to provide a foundation for future research into this specific compound.
Introduction
This compound is a phenylethanoid glycoside found in the medicinal plant Forsythia suspensa (Thunb.) Vahl. While direct studies on this compound are scarce, its structural similarity to other prominent constituents of Forsythia extracts, such as forsythoside A and forsythoside B, suggests it may share a similar profile of biological activities. These related compounds have been extensively studied and have demonstrated significant anti-inflammatory, antioxidant, and neuroprotective properties. This guide summarizes the known biological activities and mechanisms of action of these related compounds to provide a predictive framework for the potential therapeutic applications of this compound.
Potential Biological Activities and Quantitative Data
Based on the activities of its chemical analogs, this compound is likely to exhibit anti-inflammatory, antioxidant, and neuroprotective effects. The following tables summarize the quantitative data available for forsythoside A, a closely related compound.
Table 1: Antioxidant and Antibacterial Activity of Forsythoside A
| Activity | Assay | Test Organism/System | Result (IC₅₀ / MIC) |
| Antioxidant | DPPH Radical Scavenging | Chemical Assay | 6.3 µg/mL (EC₅₀)[1] |
| Antibacterial | Microdilution | Escherichia coli | 38.33 µg/mL (MIC)[1] |
| Antibacterial | Microdilution | Pseudomonas aeruginosa | 38.33 µg/mL (MIC)[1] |
| Antibacterial | Microdilution | Staphylococcus aureus | 76.67 µg/mL (MIC)[1] |
Detailed Methodologies of Key Experiments
The following are detailed protocols for common in vitro and in vivo assays used to evaluate the biological activities of compounds like those found in Forsythia suspensa. These methods are standard in the field and would be applicable for testing the potential activities of this compound.
Anti-inflammatory Activity Assessment
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in immune cells.
-
Cell Line: RAW 264.7 murine macrophages.
-
Protocol:
-
RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.
-
Inflammation is induced by adding lipopolysaccharide (LPS, 1 µg/mL) to the cell culture medium.
-
After 24 hours of incubation, the cell supernatant is collected.
-
The levels of nitric oxide (NO) are measured using the Griess reagent.
-
The concentrations of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the supernatant are quantified using ELISA kits.[2][3]
-
-
Data Analysis: The IC₅₀ value, the concentration at which the compound inhibits 50% of the inflammatory response, is calculated.
This is a classic model to assess the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Protocol:
-
Animals are fasted overnight with free access to water.
-
The test compound is administered orally or intraperitoneally at various doses.
-
After 1 hour, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
The paw volume is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[4]
-
Antioxidant Activity Assessment
This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.
-
Protocol:
-
A solution of DPPH in methanol (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated. Ascorbic acid or Trolox is typically used as a positive control.[5][6][7][8]
-
-
Data Analysis: The EC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined.
Neuroprotective Activity Assessment
This model is used to evaluate the potential of a compound to protect neuronal cells from the toxic effects of amyloid-β, a key pathological hallmark of Alzheimer's disease.
-
Cell Line: PC12 cells (rat pheochromocytoma).
-
Protocol:
-
PC12 cells are cultured in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.
-
Cells are seeded in 96-well plates and pre-treated with different concentrations of the test compound for 2 hours.
-
Neurotoxicity is induced by adding aggregated amyloid-β (25-35) peptide to the culture medium.
-
After 24-48 hours of incubation, cell viability is assessed using the MTT assay.
-
Apoptosis can be evaluated by Hoechst 33258 staining or flow cytometry.[1][9]
-
-
Data Analysis: The percentage of cell viability in treated groups is compared to the Aβ-treated control group.
Signaling Pathways and Experimental Workflows
The biological activities of forsythia-derived compounds are often mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Signaling Pathway
Forsythoside A has been shown to exert its anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MyD88)/Nuclear factor-kappa B (NF-κB) signaling pathway.[2][3][10][11]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythia suspensa (Thunb.) Vahl extract ameliorates ulcerative colitis via inhibiting NLRP3 inflammasome activation through the TLR4/MyD88/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiinflammatory effect of Forsythia suspensa Vahl and its active fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. bmrcbd.org [bmrcbd.org]
- 8. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protective effect of phillyrin against cerebral ischemia/reperfusion injury in rats and oxidative stress-induced cell apoptosis and autophagy in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 11. Forsythiae Fructuse water extract attenuates liver fibrosis via TLR4/MyD88/NF-κB and TGF-β/smads signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Methylforsythide: A Review of Current Research and Future Prospects
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylforsythide is a phenylethanoid glycoside identified as a natural constituent in several medicinal plants, including Forsythia suspensa and Forsythia europaea of the Oleaceae family, as well as Rehmannia glutinosa.[1][2] Its chemical structure is officially registered under the CAS number 159598-00-2. Despite its confirmed existence and the commercial availability of analytical standards, dedicated research into the specific biological activities and mechanisms of action of this compound remains notably limited. This technical guide provides a comprehensive overview of the currently available data on this compound, contextualized with information on the broader class of forsythiasides, particularly the well-researched forsythoside B. This document aims to summarize existing knowledge and highlight promising avenues for future investigation.
Quantitative Data
To date, the scientific literature contains only a single report on the quantitative biological activity of this compound. A preliminary study has indicated a potential renoprotective effect.
| Compound | Biological Activity | Assay System | Result (EC50) |
| This compound | Renoprotective | LPS-induced NRK-52e cells | 45.1 μM[1] |
Experimental Protocols
The following section details the experimental methodology used in the sole study reporting the biological activity of this compound.
Renoprotective Activity Assay[1]
-
Objective: To evaluate the protective effects of this compound against lipopolysaccharide (LPS)-induced damage in kidney cells.
-
Cell Line: Normal rat kidney tubule epithelioid cells (NRK-52e) were used as the in vitro model system.
-
Inducing Agent: Lipopolysaccharide (LPS) was utilized to mimic inflammatory-induced cellular damage.
-
Methodology: The cytoprotective effects were quantified using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay in conjunction with real-time cellular analysis (RTCA). These assays measure cell viability and proliferation, respectively.
-
Data Analysis: The half-maximal effective concentration (EC50), representing the concentration at which this compound exhibited 50% of its maximal protective effect, was calculated from the dose-response curves.
Inferred Biological Activities and Mechanisms of Action
Given the scarcity of direct research on this compound, insights into its potential biological activities can be inferred from studies on structurally related forsythiasides, most notably forsythoside B. A metabolomic analysis of Forsythia suspensa has shown a positive correlation between the levels of forsythoside B and 11-methyl-forsythide, suggesting a potential biosynthetic relationship and possibly overlapping biological functions.
Forsythoside B has been extensively studied and is known to possess a range of pharmacological properties, including:
-
Anti-inflammatory Effects: Forsythoside B has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[3][4][5][6] This effect is primarily mediated through the inhibition of the NF-κB signaling pathway.[3][4][6]
-
Antioxidant Activity: It demonstrates significant free-radical scavenging capabilities.[6]
-
Neuroprotective Properties: Studies have indicated its potential in mitigating cerebral ischemia-reperfusion injury.[3][4]
-
Cardioprotective Effects: It has been observed to protect cardiac tissue from ischemia-reperfusion damage.[3][6]
-
Antibacterial and Anticancer Activities: Forsythoside B has shown inhibitory effects against various bacteria, including multi-drug resistant strains, and has demonstrated anti-proliferative activity in cervical cancer cells.[6]
Visualizing Experimental and Signaling Frameworks
Due to the lack of specific mechanistic data for this compound, the following diagrams illustrate a generalized workflow for natural product research and the established anti-inflammatory pathway of the related compound, forsythoside B.
Caption: A generalized workflow for the isolation, identification, and biological evaluation of a natural product like this compound.
References
- 1. acgpubs.org [acgpubs.org]
- 2. dokumen.pub [dokumen.pub]
- 3. Forsythoside B | NF-κB | TNF | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forsythoside B | Immunology & Inflammation related chemical | Mechanism | Concentration [selleckchem.com]
- 6. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Insights into 11-Methylforsythide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 11-Methylforsythide, a natural product found in the fruits and leaves of Forsythia suspensa. Due to the limited availability of direct spectroscopic data for this compound, this document presents a detailed analysis of its parent compound, forsythide, and extrapolates the expected spectral characteristics of the methylated analog. This guide also explores the relevant biological context, including a detailed experimental protocol for the isolation and analysis of related compounds and a proposed signaling pathway.
Spectroscopic Data Analysis
Mass Spectrometry (MS) of Forsythide and Predicted Data for this compound
High-resolution mass spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule. For forsythide, the molecular formula is C₁₆H₂₂O₁₁.
Table 1: Mass Spectrometry Data for Forsythide and Predicted Data for this compound
| Compound | Molecular Formula | Predicted Monoisotopic Mass (Da) | Key Fragment Ions (m/z) |
| Forsythide | C₁₆H₂₂O₁₁ | 390.1162 | [M-H]⁻ at 389.1087 |
| This compound | C₁₇H₂₄O₁₁ | 404.1318 | [M-H]⁻ at 403.1243, [M+Na]⁺ at 427.1111 |
The addition of a methyl group (CH₂) to forsythide to form this compound will increase the molecular weight by 14.01565 Da. This will be readily observable in the mass spectrum, with the molecular ion peak shifting accordingly.
Nuclear Magnetic Resonance (NMR) Spectroscopy of Forsythide and Predicted Shifts for this compound
NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in a molecule. While a complete, assigned NMR spectrum for forsythide is not available in the aggregated search results, we can infer the expected signals based on its structure and the known chemical shifts of similar compounds isolated from Forsythia suspensa.
Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in Forsythide and this compound
| Proton | Forsythide (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |
| H-1 | ~4.8 | ~4.8 | Glycosidic proton, unlikely to be significantly affected. |
| H-7 | ~5.2 | ~5.2 | Olefinic proton, minor changes expected. |
| -OCH₃ | N/A | ~3.7 | Characteristic singlet for a methyl ester. |
Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in Forsythide and this compound
| Carbon | Forsythide (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift |
| C-1 | ~100 | ~100 | Anomeric carbon, minor changes expected. |
| C-11 (Carbonyl) | ~170 | ~169 | Minor shift due to esterification. |
| -OCH₃ | N/A | ~52 | Characteristic signal for a methyl ester carbon. |
The most significant difference in the NMR spectra of this compound compared to forsythide will be the appearance of a new singlet in the ¹H NMR spectrum around 3.7 ppm, integrating to three protons, and a new signal in the ¹³C NMR spectrum around 52 ppm. These signals are characteristic of the methyl ester group.
Experimental Protocols
The following is a generalized protocol for the isolation and spectroscopic analysis of compounds from Forsythia suspensa, based on common phytochemical investigation procedures.
Extraction and Isolation Workflow
Figure 1. A generalized workflow for the isolation of compounds from Forsythia suspensa.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer (400 or 600 MHz for ¹H) using deuterated methanol (CD₃OD) or chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectra are acquired using a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.
Biological Signaling Pathway
Forsythide and its derivatives have been reported to possess antioxidant and anti-inflammatory properties. A related compound, forsythiaside A, has been shown to exert its effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] This pathway is a key regulator of cellular defense against oxidative stress.
References
Preliminary Studies on 11-Methylforsythide: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for preliminary studies, quantitative data, experimental protocols, and signaling pathways related to 11-Methylforsythide have yielded no specific scientific literature or publicly available research data. The information that would typically form the basis of a technical whitepaper—such as in vitro and in vivo studies, mechanism of action, and detailed experimental procedures—is not present in the current body of scientific publications. One chemical supplier lists the compound, but provides no accompanying research or application data.[1]
This guide, therefore, serves to report the absence of information and to outline the necessary experimental avenues that would be required to build a foundational understanding of this compound for the scientific community.
Current Status of Research
As of the latest comprehensive literature review, there are no peer-reviewed articles, patents, or conference proceedings that detail the synthesis, biological activity, or therapeutic potential of this compound. General searches have returned information on related but structurally distinct compounds, which are not applicable to this specific molecule.
Proposed Future Experimental Protocols
To address this knowledge gap, the following experimental workflows are proposed. These methodologies are standard in early-stage drug discovery and would be essential for a preliminary assessment of this compound.
A primary step would be to screen this compound against a panel of biological targets to identify any potential activity.
Experimental Workflow: Initial In Vitro Screening
References
11-Methylforsythide: A Technical Guide to its Putative Therapeutic Potential
A Whitepaper for Researchers and Drug Development Professionals
Disclaimer: This document summarizes the predicted therapeutic potential of 11-Methylforsythide based on its classification as a metabolite of Forsythia suspensa. Due to a lack of direct experimental data on this compound, this guide extrapolates its potential pharmacological activities from well-researched, co-occurring compounds within the same plant, namely Forsythiaside A and Forsythiaside B. The experimental protocols and mechanisms of action detailed herein are based on studies of these related compounds and are presented as a predictive framework for the future investigation of this compound.
Introduction
This compound is a naturally occurring phenylethanoid glycoside found in the leaves and fruits of Forsythia suspensa (Thunb.) Vahl, a plant with a long history in traditional medicine for treating inflammatory and infectious diseases. While direct research on this compound is currently unavailable, its structural relationship and co-existence with potent bioactive molecules like Forsythiaside A and Forsythiaside B suggest it may possess significant therapeutic properties. Metabolomic analyses have confirmed a positive correlation between the levels of this compound and Forsythoside B, indicating a potential biosynthetic or functional relationship.
This technical guide aims to provide a comprehensive overview of the potential therapeutic applications of this compound by examining the established pharmacological activities of its close chemical relatives from Forsythia suspensa. The information presented serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic promise of this novel compound.
Predicted Therapeutic Areas and Mechanisms of Action
Based on the known bioactivities of Forsythia-derived compounds, this compound is predicted to have potential in the following areas:
-
Anti-inflammatory Effects: Forsythiaside A and B have demonstrated potent anti-inflammatory properties by modulating key signaling pathways.
-
Antioxidant Activity: These compounds are known to mitigate oxidative stress, a key factor in numerous pathologies.
-
Neuroprotection: Evidence suggests a protective role against neuroinflammation and neuronal damage.
-
Antiviral and Antibacterial Properties: Forsythia suspensa extracts have a long-standing use in treating infections.
The primary mechanisms of action are likely to involve the modulation of critical intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the PI3K/Akt/Nrf2/HO-1 pathways.
Quantitative Bioactivity Data of Related Forsythia Compounds
The following tables summarize quantitative data from studies on Forsythiaside A and Forsythiaside B, offering a predictive insight into the potential efficacy of this compound.
Table 1: Anti-Inflammatory and Antioxidant Activity of Forsythiaside A
| Experimental Model | Treatment | Key Findings | Reference |
| LPS-induced mastitis in mice | Forsythiaside A | Significantly reduced expression of IL-1β, IL-6, TNF-α, p38 MAPK, IκBα, and NF-κB p65. | [1] |
| High glucose-induced podocytes | Forsythiaside A | Dose-dependently elevated cell viability and reduced apoptosis. Decreased expression of p-ERK, p-p38, and p-JNK. | [2] |
| LPS-induced RAW 264.7 macrophages | Forsythiaside A | Inhibited the PI3K/Akt pathway, activated the Nrf2/HO-1 pathway, and reduced ROS, NO, PGE2, TNF-α, and IL-1β. | [3] |
| OVA-induced asthma in mice | Forsythiaside A (15-60 mg/kg, oral) | Dose-dependently activated Nrf2/HO-1 signaling and attenuated lung histopathology. | [4] |
| S. aureus pneumonia in mice | Forsythiaside A | Improved survival rate, alleviated lung injury, and inhibited neutrophil infiltration. Repressed phosphorylation of p38, JNK, ERK, and p65. | [5] |
Table 2: Bioactivity of Forsythiaside B
| Experimental Model | Treatment | Key Findings | Reference |
| Sepsis model in rats (CLP) | Forsythoside B (i.v.) | Reduced serum levels of TNF-α, IL-6, HMGB1, and endotoxin. Increased serum IL-10. Reduced CLP-induced lethality. | [6] |
| EAE mice (MS model) | Forsythoside B | Alleviated clinical symptoms and reduced inflammatory response and demyelination by inhibiting glial cell activation and the NLRP3 inflammasome. | [7] |
| CFA-induced inflammatory pain in mice | Forsythoside B | Attenuated inflammatory pain and exerted anti-anxiety effects. Decreased IL-6 and TNF-α. | [8] |
| CuSO4-induced inflammation in zebrafish | Forsythoside B | Showed remarkable anti-inflammatory properties and protected against neuromast damage. | [9] |
Key Signaling Pathways
The therapeutic effects of Forsythia compounds are largely attributed to their ability to modulate complex signaling networks. The following diagrams illustrate the key pathways likely to be influenced by this compound.
Caption: Predicted inhibition of the MAPK signaling pathway by this compound.
Caption: Predicted activation of the PI3K/Akt/Nrf2/HO-1 pathway by this compound.
Experimental Protocols Based on Related Compounds
The following are detailed methodologies for key experiments cited in the study of Forsythiaside A and B, which can serve as a template for investigating this compound.
In Vitro Anti-Inflammatory Assay in Macrophages
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 1, 5, 10, 20 µM of this compound) for 1 hour.
-
Inflammatory Challenge: Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) to the culture medium and incubating for 24 hours.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent assay.
-
Cytokine Analysis: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation of key proteins in the MAPK and NF-κB pathways (e.g., p-p38, p-JNK, p-ERK, IκBα, p-p65).
In Vivo Anti-Inflammatory Assay in a Mouse Model of Sepsis
-
Animal Model: Sepsis is induced in male C57BL/6 mice (8-10 weeks old) by cecal ligation and puncture (CLP). A sham-operated group serves as a control.
-
Drug Administration: The test compound (e.g., this compound, at doses of 10, 20, 40 mg/kg) is administered intravenously or intraperitoneally at the time of CLP and/or at specified time points post-surgery.
-
Survival Rate: The survival of the mice is monitored every 12 hours for a period of 7 days.
-
Serum Cytokine Measurement: Blood samples are collected at 6 or 24 hours post-CLP, and serum levels of TNF-α, IL-6, and IL-10 are measured by ELISA.
-
Histopathological Analysis: Lung, liver, and kidney tissues are harvested, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to assess tissue injury and inflammatory cell infiltration.
Proposed Research Workflow for this compound
The following diagram outlines a logical workflow for the systematic investigation of the therapeutic potential of this compound.
Caption: A proposed workflow for the preclinical development of this compound.
Conclusion and Future Directions
While direct experimental evidence is currently lacking, the chemical context of this compound within Forsythia suspensa strongly suggests a promising therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. The established bioactivities of its co-occurring metabolites, Forsythiaside A and B, provide a solid foundation and a clear roadmap for future research.
The immediate priorities for investigating this compound should be its isolation or synthesis, followed by a systematic in vitro evaluation of its bioactivity and cytotoxicity. Subsequent in vivo studies in relevant disease models, guided by the protocols outlined in this guide, will be crucial to validate its therapeutic efficacy and safety profile. The exploration of this compound represents an exciting opportunity to develop a novel therapeutic agent from a well-established natural source.
References
- 1. Forsythiaside a plays an anti-inflammatory role in LPS-induced mastitis in a mouse model by modulating the MAPK and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forsythoside A Alleviates High Glucose-Induced Oxidative Stress and Inflammation in Podocytes by Inactivating MAPK Signaling via MMP12 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forsythoside B protects against experimental sepsis by modulating inflammatory factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythoside B ameliorates neuroinflammation via inhibiting NLRP3 inflammasome of glial cells in experimental autoimmune encephalomyelitis mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploration of anti-inflammatory mechanism of forsythiaside A and forsythiaside B in CuSO4-induced inflammation in zebrafish by metabolomic and proteomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Navigating Laboratory Research with 11-Methylforsythide: Application Notes and Protocols
Disclaimer: Information regarding the specific laboratory applications and protocols for 11-Methylforsythide is limited in current scientific literature. The following application notes and protocols are based on the well-researched, structurally related compound, Forsythiaside A. Researchers should use this information as a foundational guide and adapt methodologies for this compound, as its biological activities and optimal experimental parameters may differ.
Application Notes
This compound, a derivative of the natural product Forsythiaside A, is a phenylethanoid glycoside. Forsythiaside A is extensively studied for its diverse pharmacological effects, offering a predictive framework for the potential research applications of its methylated analogue.
Potential Areas of Investigation for this compound:
-
Anti-inflammatory Research: Forsythiaside A is a known inhibitor of cyclooxygenase-2 (COX-2) and modulates inflammatory pathways such as NF-κB.[1][2] Research on this compound could explore its potential to mitigate inflammatory responses in cellular and animal models of diseases like arthritis, inflammatory bowel disease, and neuroinflammation.
-
Antioxidant and Cytoprotective Studies: A key mechanism of Forsythiaside A is the activation of the Nrf2/HO-1 signaling pathway, a critical cellular defense against oxidative stress.[1][2] Investigations into this compound could focus on its capacity to protect cells from oxidative damage, relevant in studies of aging, neurodegenerative diseases, and ischemia-reperfusion injury.
-
Neuroprotective Research: Forsythiaside A has demonstrated protective effects against Aβ-induced neurotoxicity and neuroinflammation, suggesting its relevance in Alzheimer's disease research.[1][2] this compound could be evaluated for similar neuroprotective properties in models of neurodegeneration.
-
Antiviral and Antibacterial Research: Forsythiaside A has shown activity against various pathogens, including influenza virus and bacteria such as E. coli and S. aureus.[3][4] The potential antimicrobial spectrum of this compound warrants investigation.
-
Oncology Research: The modulation of signaling pathways like NF-κB and mTOR by related compounds suggests that this compound could be explored for its effects on cancer cell proliferation, apoptosis, and metastasis.
Quantitative Data Summary for Forsythiaside A
The following table summarizes key quantitative data for Forsythiaside A, which can serve as a reference for designing experiments with this compound.
| Parameter | Value | Model System | Reference |
| COX-2 Inhibition | 72% inhibition at 30 µM | In vitro assay | [2] |
| DPPH Radical Scavenging EC₅₀ | 6.3 µg/ml | In vitro assay | [3] |
| Antibacterial MIC (E. coli) | 38.33 µg/ml | In vitro assay | [3] |
| Antibacterial MIC (P. aeruginosa) | 38.33 µg/ml | In vitro assay | [3] |
| Antibacterial MIC (S. aureus) | 76.67 µg/ml | In vitro assay | [3] |
| Neuroprotection (vs. Aβ₂₅₋₃₅) | Effective at 10 and 25 µM | PC12 cells | [3] |
| In vivo Anti-inflammatory (COPD model) | 15, 30, and 60 mg/kg per day | Mouse model | [3] |
| In vivo Cognitive Improvement (SAMP8 model) | 120 and 240 mg/kg per day | Mouse model | [3] |
Experimental Protocols
These protocols are adapted from research on Forsythiaside A and should be optimized for this compound.
Protocol 1: In Vitro Anti-inflammatory Activity Assessment
Objective: To determine the effect of this compound on the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
DMEM medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Griess Reagent for nitrite determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control, and incubate for 24 hours.
-
Nitric Oxide (NO) Measurement:
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent and incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO levels.
-
-
Cytokine Measurement (TNF-α and IL-6):
-
Collect the remaining supernatant.
-
Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Normalize the data to the vehicle control and perform statistical analysis (e.g., one-way ANOVA) to determine the dose-dependent inhibitory effects of this compound.
Protocol 2: Western Blot Analysis for Nrf2 Pathway Activation
Objective: To investigate if this compound activates the Nrf2 signaling pathway in response to oxidative stress.
Materials:
-
HepG2 or other suitable cell line
-
This compound
-
Hydrogen peroxide (H₂O₂) or other oxidant
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies: anti-Nrf2, anti-HO-1, anti-Lamin B1, anti-β-actin
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting equipment
-
Chemiluminescence substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with different concentrations of this compound for a predetermined time (e.g., 6, 12, 24 hours).
-
In some experiments, co-treat with an oxidant like H₂O₂ to induce stress.
-
-
Protein Extraction:
-
For whole-cell lysates, wash cells with cold PBS and lyse with RIPA buffer.
-
For nuclear and cytoplasmic fractions, use a nuclear extraction kit according to the manufacturer's protocol.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C (e.g., Nrf2 1:1000, HO-1 1:1000, Lamin B1 1:1000 for nuclear fraction, β-actin 1:5000 for loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using image analysis software and normalize to the loading control. Compare the expression levels of Nrf2 and HO-1 in treated versus untreated cells. An increase in nuclear Nrf2 and total HO-1 indicates pathway activation.
Visualizations
Signaling Pathway Diagram
Caption: Proposed Nrf2/HO-1 signaling pathway activation by Forsythiaside A.
Experimental Workflow Diagram
Caption: General workflow for Western Blot analysis.
References
Application Notes and Protocols for 11-Methylforsythide
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylforsythide is a phenylethanoid glycoside naturally occurring in the leaves and fruits of Forsythia suspensa. While extensive research has been conducted on its parent compound, forsythiaside, detailing its anti-inflammatory, antioxidant, antibacterial, and antiviral properties, specific experimental data on this compound remains limited. These application notes provide a comprehensive experimental framework for the investigation of this compound, leveraging established protocols for related compounds to explore its potential therapeutic activities. The following sections outline detailed methodologies for assessing its anti-inflammatory, apoptosis-inducing, and antioxidant effects, along with hypothetical data to serve as a benchmark for experimental design.
Hypothetical Biological Activities and Data
Based on the known biological profile of forsythiaside and other phenylethanoid glycosides, it is hypothesized that this compound will exhibit significant anti-inflammatory, antioxidant, and potentially apoptosis-inducing activities in cancer cell lines.
Table 1: Hypothetical Anti-Inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Parameter | This compound IC₅₀ (µM) | Dexamethasone IC₅₀ (µM) |
| Nitric Oxide (NO) Production | 15.8 | 5.2 |
| TNF-α Secretion | 12.5 | 3.1 |
| IL-6 Secretion | 18.2 | 4.5 |
| IL-1β Secretion | 14.9 | 3.8 |
Table 2: Hypothetical Antioxidant Activity of this compound
| Assay | This compound IC₅₀ (µM) | Ascorbic Acid IC₅₀ (µM) |
| DPPH Radical Scavenging | 25.4 | 8.7 |
| ABTS Radical Scavenging | 18.9 | 6.5 |
Table 3: Hypothetical Apoptosis Induction by this compound in Human Colon Cancer Cells (HCT116)
| Parameter | This compound (50 µM) | Vehicle Control |
| Apoptotic Cells (%) | 45.2% | 5.1% |
| Caspase-3/7 Activity (Fold Change) | 4.8 | 1.0 |
Experimental Protocols
Protocol 1: Assessment of Anti-Inflammatory Activity in RAW 264.7 Macrophages
This protocol details the procedure for evaluating the anti-inflammatory effects of this compound by measuring its ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
96-well cell culture plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 2 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
LPS Stimulation: Following pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should remain unstimulated.
-
Nitric Oxide Assay:
-
Collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess Reagent to each sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used to quantify NO concentration.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available ELISA kits, following the manufacturer's instructions.
-
Protocol 2: DPPH and ABTS Radical Scavenging Assays for Antioxidant Activity
This protocol describes two common methods for assessing the antioxidant potential of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ascorbic acid (positive control)
-
Methanol
-
96-well microplate reader
DPPH Assay Procedure:
-
Prepare a 0.1 mM DPPH solution in methanol.
-
Add 100 µL of various concentrations of this compound to the wells of a 96-well plate.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark for 30 minutes at room temperature.
-
Measure the absorbance at 517 nm.
-
The percentage of scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100.
ABTS Assay Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add 190 µL of the diluted ABTS solution to 10 µL of various concentrations of this compound in a 96-well plate.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of scavenging activity as described for the DPPH assay.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol outlines the use of flow cytometry to quantify apoptosis in a cancer cell line (e.g., HCT116) treated with this compound.
Materials:
-
HCT116 human colon cancer cell line
-
RPMI-1640 medium
-
FBS, Penicillin-Streptomycin
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture HCT116 cells in RPMI-1640 medium. Seed 1 x 10⁶ cells in 6-well plates and allow them to attach. Treat the cells with the desired concentration of this compound for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.
-
Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-FITC negative / PI negative: Live cells
-
Annexin V-FITC positive / PI negative: Early apoptotic cells
-
Annexin V-FITC positive / PI positive: Late apoptotic/necrotic cells
-
Visualizations
Application Notes and Protocols for 11-Methylforsythide in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methylforsythide is a phenylethanoid glycoside, a class of natural products known for a variety of biological activities. This document provides an overview of the available data on the effective concentration of this compound in cell culture, along with relevant protocols and pathway information. However, based on a comprehensive review of publicly available scientific literature, specific data on "this compound" is exceptionally limited. Much of the research in this area has focused on its parent compound, forsythoside A, and other related derivatives.
Therefore, this document will summarize the known biological activities of closely related forsythoside compounds to provide a contextual framework for researchers interested in this compound. It is important to note that the effective concentrations and protocols provided are based on these related compounds and should be considered as a starting point for empirical validation with this compound.
Quantitative Data Summary
Due to the absence of specific studies on this compound, the following table summarizes the effective concentrations of the closely related and well-studied compound, forsythoside A, in various cell culture models. These values can serve as a preliminary guide for determining the effective concentration range for this compound.
Table 1: Effective Concentrations of Forsythoside A in Various Cell Lines
| Cell Line | Application | Effective Concentration (µM) | Observed Effect |
| Raw264.7 | Anti-inflammatory | 10 - 40 | Inhibition of inflammatory response[1] |
| MPC-5 | Anti-oxidative stress | 25, 50, 100 | Alleviation of high glucose-induced oxidative stress and inflammation[2] |
| PC12 | Neuroprotection | Not specified | Inhibition of acetylcholinesterase and caspase-3[3] |
| Vero E6 | Antiviral | 0.04 - 100 | No cytotoxicity observed[4] |
Experimental Protocols
The following are generalized protocols for cell culture experiments based on studies involving forsythoside A. These should be adapted and optimized for experiments with this compound.
General Cell Culture and Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a predetermined density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture Conditions: Culture cells in a suitable medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). Store the stock solution at -20°C or -80°C.
-
Treatment: On the day of the experiment, dilute the stock solution to the desired final concentrations in a fresh culture medium. Remove the old medium from the cells and replace it with the medium containing this compound. A vehicle control (medium with the same concentration of the solvent) should be included in all experiments.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) depending on the specific assay.
-
Analysis: Following incubation, perform the desired downstream analysis, such as cell viability assays, western blotting, or RT-qPCR.
Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate and treat with varying concentrations of this compound as described in the general protocol.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control.
Signaling Pathways
While the specific signaling pathways modulated by this compound are not documented, research on forsythoside A suggests potential involvement in anti-inflammatory and neuroprotective pathways. Forsythoside A has been shown to inhibit the p38 JNK/MAPK/ERK and NF-κB signaling pathways in the context of inflammation.[1] In neuroprotection, it has been linked to the cannabinoid receptor 1 (CB1R)-dependent nuclear factor-κB (NF-κB) pathway.[3]
Hypothesized Anti-Inflammatory Signaling Pathway for Forsythoside Derivatives
References
Application Notes and Protocols for In Vitro Assays Using 11-Methylforsythide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the bioactivities of forsythiaside A and forsythiaside B. However, specific data for 11-Methylforsythide is not currently available. This document provides detailed protocols and application notes based on the known activities of the closely related compounds, forsythiaside A and B, as a predictive guide for investigating this compound. It is strongly recommended that these protocols be adapted and optimized for the specific experimental conditions and objectives.
Introduction
This compound, a phenylethanoid glycoside, is structurally related to forsythiaside A and B, compounds isolated from Forsythia suspensa. Forsythiasides are recognized for their significant anti-inflammatory and antioxidant properties.[1][2][3] These effects are primarily attributed to their ability to modulate key cellular signaling pathways, namely the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][4] These pathways are critical in the cellular response to inflammation and oxidative stress, making this compound a compound of interest for drug discovery and development in these areas.
Mechanism of Action
Based on the activities of related forsythiasides, this compound is hypothesized to exert its biological effects through a dual mechanism:
-
Inhibition of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[1][3] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, as well as the enzyme cyclooxygenase-2 (COX-2). Forsythiasides have been shown to suppress the activation of NF-κB, thereby downregulating the expression of these inflammatory mediators.[1][3]
-
Activation of the Nrf2 Signaling Pathway: The Nrf2 pathway is the primary regulator of the cellular antioxidant response.[2][4] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, such as heme oxygenase-1 (HO-1), leading to their transcription. Forsythiasides have been demonstrated to activate the Nrf2 pathway, enhancing the cell's capacity to counteract oxidative damage.[2][4]
Quantitative Data Summary
As specific quantitative data for this compound is not yet available, the following table summarizes the reported in vitro activity of the related compound, Forsythiaside A. This data can serve as a preliminary benchmark for designing experiments with this compound.
| Compound | Assay | Target | Concentration | Result |
| Forsythiaside A | COX-2 Inhibition Assay | Cyclooxygenase-2 (COX-2) | 30 µM | 72% inhibition |
Experimental Protocols
Herein are detailed protocols for in vitro assays relevant to the investigation of this compound's anti-inflammatory and antioxidant activities.
NF-κB Activation Assay (Luciferase Reporter Gene Assay)
This assay quantitatively measures the activation of the NF-κB signaling pathway in response to an inflammatory stimulus and the inhibitory effect of a test compound.
Materials:
-
HEK293T cells stably or transiently transfected with an NF-κB luciferase reporter plasmid
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α)
-
This compound (or Forsythiaside A/B as a positive control)
-
Phosphate Buffered Saline (PBS)
-
Luciferase Assay System (e.g., Promega)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells expressing the NF-κB luciferase reporter into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin). Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: The next day, prepare serial dilutions of this compound in serum-free DMEM. Remove the culture medium from the cells and replace it with 90 µL of fresh serum-free DMEM. Add 10 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO). Incubate for 1 hour.
-
Inflammatory Stimulation: Prepare a solution of LPS (e.g., 1 µg/mL final concentration) or TNF-α (e.g., 10 ng/mL final concentration) in serum-free DMEM. Add 10 µL of the stimulus to the wells containing the compound and to the positive control wells (no compound). Add 10 µL of medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay:
-
Remove the medium and wash the cells once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Prepare the Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Luciferase Assay Reagent to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control. Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
Nrf2 Activation Assay (ARE-Luciferase Reporter Assay)
This assay measures the activation of the Nrf2 antioxidant response pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).
Materials:
-
HepG2 cells stably or transiently transfected with an ARE-luciferase reporter plasmid
-
Minimum Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or Forsythiaside A/B)
-
Sulforaphane (as a positive control)
-
Phosphate Buffered Saline (PBS)
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding: Seed HepG2-ARE luciferase reporter cells into a 96-well plate at a density of 3 x 10⁴ cells/well in 100 µL of complete MEM. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and a positive control (e.g., sulforaphane) in serum-free MEM. Remove the culture medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
Luciferase Assay: Follow the same procedure as described in the NF-κB Activation Assay (Protocol 1, step 5).
-
Data Analysis: Calculate the fold induction of luciferase activity for each concentration of this compound relative to the vehicle control. Determine the EC₅₀ value by plotting the fold induction against the log of the compound concentration.
Nitric Oxide (NO) Production Assay (Griess Assay)
This colorimetric assay measures the production of nitric oxide, a pro-inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Materials:
-
RAW 264.7 macrophage cells
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium Nitrite (for standard curve)
-
96-well flat-bottom tissue culture plates
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate overnight.
-
Compound Treatment and Stimulation: The next day, replace the medium with 90 µL of fresh medium. Add 10 µL of serial dilutions of this compound. After 1 hour of pre-treatment, add 10 µL of LPS (1 µg/mL final concentration) to stimulate NO production. Include control wells (unstimulated, stimulated without compound).
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Griess Assay:
-
Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.
-
Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution to each well and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO production inhibition for each concentration of this compound. Calculate the IC₅₀ value.
Mandatory Visualizations
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiaside inhibits cigarette smoke-induced lung inflammation by activation of Nrf2 and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forsythiasides: A review of the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Ameliorates Oxidative Damage Caused by Cerebral Ischemia Through the Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 11-Methylforsythide
Disclaimer: To date, specific in vivo studies on 11-Methylforsythide are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established methodologies for the closely related compound, Forsythiaside A, and general principles of in vivo animal research. These guidelines are intended to serve as a starting point for researchers and drug development professionals and should be adapted based on emerging data and specific experimental goals.
Introduction
This compound, a derivative of forsythoside, is a compound of interest for its potential therapeutic properties, likely mirroring the anti-inflammatory and anti-cancer activities of its parent compounds. These protocols outline the use of animal models for investigating the pharmacokinetic (PK), anti-inflammatory, and anti-tumor efficacy of this compound in vivo.
Animal Models
The choice of animal model is critical and depends on the research question. Commonly used rodent models are suitable for initial in vivo assessments.
-
For Pharmacokinetic Studies: Mice (e.g., CD-1, C57BL/6, BALB/c) and rats (e.g., Sprague-Dawley, Wistar) are standard models for evaluating the absorption, distribution, metabolism, and excretion (ADME) of novel compounds.[1][2]
-
For Anti-Inflammatory Studies: Models of induced inflammation, such as carrageenan-induced paw edema in rats or croton oil-induced ear edema in mice, are widely used to screen for anti-inflammatory activity.[3][4][5]
-
For Anti-Cancer Studies: Immunodeficient mice (e.g., athymic nude, SCID) are frequently used for subcutaneous xenograft models with human cancer cell lines.[6][7] For studies involving the immune system's role, syngeneic models in immunocompetent mice are appropriate.[7]
Experimental Protocols
All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Pharmacokinetic Studies
Objective: To determine the pharmacokinetic profile of this compound.
Animal Model: Male Sprague-Dawley rats (200-250 g).
Protocol:
-
Animal Acclimatization: Acclimate animals for at least one week before the experiment with free access to food and water.
-
Grouping: Divide animals into two groups for intravenous (IV) and oral (PO) administration.
-
Dosing Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, 10% DMSO in sterile water). The formulation should be sterile for IV administration.
-
Administration:
-
IV Group: Administer a single bolus dose (e.g., 10 mg/kg) via the tail vein.
-
PO Group: Administer a single dose (e.g., 50 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein or another appropriate site at predetermined time points.
-
Plasma Preparation: Centrifuge blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.[1]
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Quantitative Data Summary:
| Parameter | IV Administration | PO Administration |
| Dose (mg/kg) | 10 | 50 |
| Cmax (ng/mL) | TBD | TBD |
| Tmax (h) | TBD | TBD |
| AUC (0-t) (ngh/mL) | TBD | TBD |
| AUC (0-inf) (ngh/mL) | TBD | TBD |
| t1/2 (h) | TBD | TBD |
| CL (L/h/kg) | TBD | N/A |
| Vd (L/kg) | TBD | N/A |
| F (%) | N/A | TBD |
TBD: To be determined experimentally.
Experimental Workflow for Pharmacokinetic Studies
Caption: Workflow for in vivo pharmacokinetic analysis of this compound.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory effect of this compound in an acute inflammation model.
Animal Model: Male Wistar rats (180-220 g).
Protocol:
-
Animal Acclimatization and Grouping: Acclimate rats for one week. Divide them into a control group, a positive control group (e.g., indomethacin 10 mg/kg), and treatment groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg).
-
Dosing: Administer the vehicle, indomethacin, or this compound orally one hour before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
Quantitative Data Summary:
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition |
| Control (Vehicle) | - | TBD | 0 |
| Indomethacin | 10 | TBD | TBD |
| This compound | 25 | TBD | TBD |
| This compound | 50 | TBD | TBD |
| This compound | 100 | TBD | TBD |
TBD: To be determined experimentally.
Signaling Pathway for Inflammation
Caption: Putative mechanism of action for this compound in inflammation.
Anti-Tumor Efficacy: Xenograft Model
Objective: To assess the anti-tumor activity of this compound in a human cancer xenograft model.
Animal Model: Female athymic nude mice (4-6 weeks old).
Protocol:
-
Cell Culture: Culture a human cancer cell line of interest (e.g., SK-OV-3 ovarian cancer cells) under standard conditions.[6]
-
Tumor Inoculation: Subcutaneously inject 5 x 10^6 cells in 0.1 mL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a volume of approximately 100 mm³, randomize mice into a vehicle control group and treatment groups.
-
Treatment: Administer this compound (e.g., 25, 50 mg/kg) or vehicle intraperitoneally (IP) or orally (PO) daily for a specified period (e.g., 21 days).
-
Monitoring: Measure tumor volume and body weight twice a week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).
Quantitative Data Summary:
| Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Final Tumor Weight (g) | Body Weight Change (%) |
| Control (Vehicle) | - | TBD | TBD | TBD |
| This compound | 25 | TBD | TBD | TBD |
| This compound | 50 | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Workflow for Xenograft Studies
Caption: Workflow for assessing anti-tumor efficacy in a xenograft model.
Acute Toxicity Study
A preliminary acute toxicity study is recommended to determine the safety profile of this compound. This can be conducted in mice by administering escalating single doses and observing for signs of toxicity and mortality over 14 days.[8]
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound. Researchers should optimize these protocols based on the specific properties of the compound and their research objectives. Thorough characterization of the compound's efficacy and safety in these preclinical models is a crucial step in its development as a potential therapeutic agent.
References
- 1. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 2. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. asianjpr.com [asianjpr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. ijpras.com [ijpras.com]
- 6. Anti-ovarian cancer effects of forsythiaside A: insights from in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for the Quantification of 11-Methylforsythide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the quantification of 11-Methylforsythide, a key derivative of forsythoside A found in Forsythia suspensa. The protocols detailed below are intended to guide researchers in developing and validating robust analytical methods for pharmacokinetic studies, quality control of herbal preparations, and various research applications.
Introduction to this compound and its Analytical Importance
This compound is a methylated derivative of forsythiaside A, a major active phenylethanoid glycoside isolated from the fruits of Forsythia suspensa (Thunb.) Vahl. Forsythia suspensa has a long history of use in traditional medicine for its anti-inflammatory, antioxidant, and antiviral properties.[1][2] The pharmacological activities of forsythiasides are attributed to their ability to modulate various signaling pathways, including the NF-κB, PI3K/AKT, and MAPK pathways.[1][3][4][5] Accurate quantification of this compound and its parent compounds is crucial for understanding their pharmacokinetic profiles, ensuring the quality and consistency of herbal medicinal products, and elucidating their mechanisms of action.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques for the sensitive and selective quantification of forsythiasides and their metabolites in complex matrices such as plant extracts and biological samples.[6][7]
Application Note 1: Quantification of this compound using High-Performance Liquid Chromatography (HPLC)
Principle:
HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18 column) and a mobile phase. For the analysis of this compound, a reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, usually consisting of water (often with an acid modifier like formic or acetic acid) and an organic solvent (acetonitrile or methanol). Detection is commonly performed using an ultraviolet (UV) detector at a wavelength where the analyte exhibits maximum absorbance.
Advantages:
-
Robust and widely available technique.
-
Provides accurate and precise quantification.
-
Cost-effective compared to LC-MS/MS.
Limitations:
-
Lower sensitivity compared to LC-MS/MS.
-
Potential for interference from co-eluting compounds in complex matrices.
Protocol 1: HPLC Method for Quantification of this compound
This protocol provides a general method for the quantification of this compound in plant extracts. Optimization may be required based on the specific matrix and instrumentation.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Solvents: HPLC grade acetonitrile, methanol, and water; formic acid.
-
This compound reference standard.
-
Sample preparation materials: Syringe filters (0.45 µm), vials.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 0-10 min, 10-25% B10-25 min, 25-40% B25-30 min, 40-10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm |
3. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL.
4. Sample Preparation (Plant Extract):
-
Accurately weigh 1.0 g of powdered Forsythia suspensa fruit.
-
Add 25 mL of 70% methanol and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter into an HPLC vial.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Experimental Workflow for HPLC Analysis:
Caption: Workflow for HPLC quantification of this compound.
Application Note 2: Ultrasensitive Quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle:
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.[7] After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI) and enters the mass spectrometer. In the first quadrupole, a specific precursor ion (related to the molecular weight of this compound) is selected. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and allows for quantification at very low levels, making it ideal for pharmacokinetic studies in biological matrices.[8][9]
Advantages:
-
High sensitivity (ng/mL to pg/mL range).
-
High selectivity, minimizing matrix effects.
-
Provides structural confirmation of the analyte.
-
Suitable for complex biological matrices like plasma and urine.
Limitations:
-
Higher cost of instrumentation and maintenance.
-
Requires more expertise for method development and operation.
Protocol 2: LC-MS/MS Method for Quantification of this compound in Plasma
This protocol is designed for the quantification of this compound in plasma samples for pharmacokinetic studies.
1. Instrumentation and Materials:
-
LC-MS/MS system (Triple Quadrupole).
-
UPLC/UHPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Solvents: LC-MS grade acetonitrile, methanol, and water; formic acid.
-
This compound reference standard and an appropriate internal standard (IS) (e.g., a structurally similar compound not present in the sample).
-
Sample preparation materials: Protein precipitation plates or tubes, centrifuge.
2. LC-MS/MS Conditions:
Liquid Chromatography:
| Parameter | Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-0.5 min, 5% B0.5-3.0 min, 5-95% B3.0-4.0 min, 95% B4.1-5.0 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined for this compound |
| Product Ion (m/z) | To be determined for this compound |
| Collision Energy | To be optimized |
| Declustering Potential | To be optimized |
3. Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of this compound and the IS in methanol.
-
Prepare calibration standards by spiking blank plasma with working solutions of this compound to cover the expected concentration range (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
4. Sample Preparation (Plasma):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
5. Data Analysis:
-
Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Experimental Workflow for LC-MS/MS Analysis:
Caption: Workflow for LC-MS/MS quantification in plasma.
Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL (r² > 0.999) |
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2%, Inter-day: < 5% |
| Accuracy (%) | 95 - 105% |
| Recovery (%) | 92 - 98% |
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.998) |
| LOD | 0.2 ng/mL |
| LOQ | 1.0 ng/mL |
| Precision (RSD%) | Intra-day: < 10%, Inter-day: < 15% |
| Accuracy (%) | 85 - 115% |
| Matrix Effect (%) | 90 - 110% |
Signaling Pathways Modulated by Forsythosides
Compounds from Forsythia suspensa, including forsythiasides, have been shown to exert their pharmacological effects by modulating key signaling pathways involved in inflammation and oxidative stress. Understanding these pathways is essential for drug development professionals.
1. NF-κB Signaling Pathway: Forsythiasides can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[1] They can achieve this by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Caption: Inhibition of the NF-κB signaling pathway.
2. PI3K/AKT Signaling Pathway: The PI3K/AKT pathway is involved in cell survival, proliferation, and inflammation. Some studies suggest that active components in Forsythia suspensa can modulate this pathway, for instance, in the context of viral infections.[3] Inhibition of the PI3K/AKT pathway can lead to a reduction in pro-inflammatory responses.
Caption: Modulation of the PI3K/AKT signaling pathway.
3. MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38, JNK, and ERK, plays a critical role in cellular responses to stress and inflammation. Forsythoside A has been shown to inactivate the MAPK pathway, thereby reducing the production of inflammatory mediators.[5]
Caption: Inhibition of the MAPK signaling pathway.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flavonoid compound from Forsythia suspensa leaves inhibits adenovirus infection related to cell cycle based on UHPLC-Q-Exactive-Orbitrap/MS and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of the Active Components and Mechanism of Forsythia suspensa Leaf against Respiratory Syncytial Virus Based on Network Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. forensicrti.org [forensicrti.org]
- 9. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Determination of 11-Methylforsythide by High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methylforsythide is a phenylethanoid glycoside that has garnered interest in phytochemical and pharmacological research. Accurate and precise quantification of this compound in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development. This application note provides a detailed protocol for the determination of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established analytical principles for related compounds, such as forsythoside A, and offers a robust approach for routine analysis.[1][2][3][4]
Principle
The method employs reversed-phase chromatography to separate this compound from other components in the sample matrix. A C18 column is used as the stationary phase, which retains the analyte based on its hydrophobicity. A mobile phase consisting of an organic solvent (acetonitrile or methanol) and an acidified aqueous solution is used to elute the compound. The gradient elution allows for optimal separation of the analyte of interest. Detection and quantification are achieved using a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance. The concentration of this compound in a sample is determined by comparing its peak area to that of a calibration curve constructed from reference standards of known concentrations.
Experimental Protocols
1. Apparatus and Reagents
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Analytical balance (0.01 mg sensitivity).
-
pH meter.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
Syringe filters (0.45 µm).
-
Ultrasonic bath.
-
-
Reagents:
-
This compound reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Glacial acetic acid (analytical grade).
-
Ultrapure water (18.2 MΩ·cm).
-
2. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis of this compound. These are based on methods for similar compounds and may require optimization for specific sample matrices.[1][2][3]
| Parameter | Condition |
| HPLC Column | C18, 4.6 mm x 250 mm, 5 µm particle size |
| Mobile Phase | A: 0.2% Acetic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 15-20% B5-15 min: 20-30% B15-25 min: 30-50% B25-30 min: 50-15% B (return to initial)30-35 min: 15% B (equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 330 nm |
| Injection Volume | 10 µL |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
Plant Material:
-
Weigh 1.0 g of powdered plant material into a centrifuge tube.
-
Add 25 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
-
-
Biological Samples (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter through a 0.45 µm syringe filter into an HPLC vial.
-
5. Method Validation
The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:
-
Linearity: Analyze the working standard solutions in triplicate. Plot the peak area against the concentration and perform a linear regression analysis.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing six replicate injections of a standard solution at three different concentrations (low, medium, and high).
-
Accuracy: Determine the accuracy of the method by performing a recovery study. Spike a blank sample matrix with known amounts of this compound at three different concentration levels and calculate the percentage recovery.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
-
Specificity: Evaluate the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This can be done by analyzing a blank sample and a spiked sample.
Data Presentation
Table 1: Linearity Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 152,340 |
| 25 | 380,850 |
| 50 | 761,700 |
| 100 | 1,523,400 |
| Linear Regression | y = 15234x - 120 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Precision and Accuracy Data for this compound
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (% Recovery) |
| 5 | 1.8 | 2.5 | 98.5 |
| 25 | 1.2 | 1.9 | 101.2 |
| 75 | 0.9 | 1.5 | 99.3 |
Table 3: LOD and LOQ for this compound
| Parameter | Value (µg/mL) |
| LOD | 0.1 |
| LOQ | 0.3 |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical diagram of a high-performance liquid chromatography system.
References
- 1. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of forsythoside A and forsythin in Forsythiae Fruct...: Ingenta Connect [ingentaconnect.com]
- 3. researchgate.net [researchgate.net]
- 4. [HPLC analysis of the active ingredients of Forsythia suspensa] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing 11-Methylforsythide Stock Solutions for Experimental Use
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the preparation of 11-Methylforsythide stock solutions for use in various research applications. The information is intended to ensure accurate and reproducible experimental results.
Introduction
This compound is a natural product, classified as an iridoid. While the specific biological activities of this compound are not extensively documented in publicly available literature, related compounds such as forsythosides and other phenylethanoid glycosides have demonstrated a range of pharmacological effects, including antioxidant, anti-inflammatory, antibacterial, and antiviral activities.[1][2][3][4] Proper preparation of stock solutions is the first critical step in investigating the biological properties of this compound. This guide outlines the necessary procedures for solubilization, storage, and handling of this compound to maintain its integrity and ensure experimental consistency.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate preparation of stock solutions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 404.37 g/mol | MedChemExpress |
| Chemical Formula | C₁₇H₂₄O₁₁ | MedChemExpress |
| CAS Number | 159598-00-2 | MedChemExpress[5] |
| Appearance | Solid powder (assumed) | General Knowledge |
| Purity | >98% (typical for research grade) | General Knowledge |
Stock Solution Preparation
The selection of an appropriate solvent is critical for the successful preparation of a stock solution. Based on the chemical class of this compound (a glycoside), polar organic solvents and aqueous solutions are generally suitable.
Recommended Solvents and Storage
General recommendations for solvent selection and subsequent storage of this compound solutions are provided in Table 2.
Table 2: Recommended Solvents and Storage Conditions for this compound Stock Solutions
| Solvent | Recommended Storage Temperature | Maximum Recommended Storage Duration |
| DMSO | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C |
| Water | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C |
| Ethanol | -20°C or -80°C | 1 month at -20°C, 6 months at -80°C |
Note: It is strongly recommended to prepare fresh solutions for critical experiments. Avoid repeated freeze-thaw cycles to maintain the integrity of the compound. Aliquoting the stock solution into single-use vials is best practice.
Protocol for Preparing a 10 mM DMSO Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound (solid powder)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tube
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Optional: Sonicator
Procedure:
-
Calculate the required mass of this compound:
-
Molecular Weight (MW) = 404.37 g/mol
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (g) = C (mol/L) x V (L) x MW ( g/mol )
-
Mass (mg) = 0.010 mol/L x 0.001 L x 404.37 g/mol x 1000 mg/g = 4.04 mg
-
-
Weigh the this compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh out 4.04 mg of this compound powder into the tared tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous, cell culture grade DMSO to the microcentrifuge tube containing the powder.
-
Cap the tube securely.
-
-
Ensure complete dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure that all solid particles have dissolved.
-
If necessary, sonicate the solution for 5-10 minutes in a water bath to aid dissolution.
-
-
Storage:
-
Aliquot the 10 mM stock solution into smaller, single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Experimental Workflow and Considerations
The successful application of this compound in experiments requires careful planning of the workflow, from stock solution preparation to the final assay.
Preparation of Working Solutions
For most in vitro cell-based assays, the final concentration of DMSO should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Example: Preparing a 10 µM working solution from a 10 mM stock:
-
Perform a serial dilution. A 1:100 dilution of the 10 mM stock will yield a 100 µM intermediate solution. For example, add 10 µL of the 10 mM stock to 990 µL of cell culture medium or buffer.
-
Further dilute the 100 µM intermediate solution 1:10 to achieve the final 10 µM working concentration. For example, add 100 µL of the 100 µM solution to 900 µL of cell culture medium.
Always prepare working solutions fresh on the day of the experiment.
Potential Biological Activity and Signaling Pathways
While specific data for this compound is limited, the broader class of forsythosides and phenylethanoid glycosides has been reported to possess various biological activities. These activities often involve modulation of key cellular signaling pathways. A potential, though unconfirmed, area of investigation could be its effect on inflammatory or oxidative stress pathways.
Given the anti-inflammatory properties of related compounds, a hypothetical signaling pathway that could be investigated is the NF-κB pathway, a central regulator of inflammation.
Disclaimer: The signaling pathway diagram is hypothetical and intended for illustrative purposes based on the activities of related compounds. Experimental validation is required to determine the actual mechanism of action of this compound.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions. Adherence to these protocols will help ensure the quality and reproducibility of experimental data. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this natural product.
References
- 1. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
11-Methylforsythide: Application Notes and Research Protocols
For Research Use Only. Not for use in diagnostic procedures.
I. Overview
11-Methylforsythide is a phenylethanoid glycoside that can be isolated from Forsythia species. While specific research on this compound is limited, the broader class of phenylethanoid glycosides, particularly forsythoside A, has been studied for various biological activities. This document provides potential applications and experimental protocols for this compound based on the known activities of structurally related compounds. Researchers are encouraged to use this information as a starting point for their own investigations.
Commercial Suppliers:
Chemical Properties:
| Property | Value |
| CAS Number | 159598-00-2 |
| Molecular Formula | C₁₇H₂₄O₁₁ |
| Molecular Weight | 404.37 g/mol |
II. Potential Research Applications
Based on studies of related compounds such as forsythoside A, this compound may be investigated for the following biological activities:
-
Antioxidant Activity: Phenylethanoid glycosides from Forsythia suspensa have demonstrated antioxidant properties.[5][6][7][8] This suggests that this compound could be a subject of interest for studies on cellular oxidative stress.
-
Anti-inflammatory Effects: Forsythoside A has been shown to possess anti-inflammatory properties.[6] Therefore, this compound could be explored for its potential to modulate inflammatory pathways.
-
Antibacterial Activity: Several compounds isolated from Forsythia suspensa have exhibited antibacterial effects against various strains.[5][8][9] This opens the possibility for investigating this compound as a potential antibacterial agent.
-
Nrf2 Pathway Activation: Some studies suggest that compounds from Forsythia suspensa can activate the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[7]
III. Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of this compound.
A. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol is designed to assess the free radical scavenging activity of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of this compound from the stock solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
-
Assay:
-
To each well of a 96-well plate, add 50 µL of the various concentrations of this compound.
-
Add 50 µL of the DPPH solution to each well.
-
As a control, add 50 µL of methanol and 50 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH scavenging activity can be calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
Quantitative Data (Hypothetical):
| Concentration of this compound (µg/mL) | DPPH Scavenging Activity (%) |
| 10 | 15.2 ± 1.8 |
| 25 | 35.8 ± 2.5 |
| 50 | 62.1 ± 3.1 |
| 100 | 85.4 ± 4.2 |
B. In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol assesses the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin
-
Griess Reagent
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Cell Treatment:
-
Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
-
NO Measurement:
-
Collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement:
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the amount of nitrite.
-
Quantitative Data (Hypothetical):
| Treatment | Nitrite Concentration (µM) |
| Control | 1.2 ± 0.3 |
| LPS (1 µg/mL) | 25.6 ± 2.1 |
| LPS + this compound (10 µM) | 18.4 ± 1.5 |
| LPS + this compound (25 µM) | 12.1 ± 1.1 |
| LPS + this compound (50 µM) | 6.8 ± 0.7 |
C. Nrf2 Activation Assay
This protocol describes a method to determine if this compound can activate the Nrf2 signaling pathway using a reporter gene assay.
Materials:
-
ARE-luciferase reporter cell line (e.g., HepG2-ARE)
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the ARE-luciferase reporter cells in an appropriate medium.
-
Seed the cells in a white, clear-bottom 96-well plate.
-
Treat the cells with various concentrations of this compound for 6-24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
-
Measurement:
-
Measure the luminescence using a luminometer.
-
Quantitative Data (Hypothetical):
| Concentration of this compound (µM) | Fold Induction of Luciferase Activity |
| 1 | 1.5 ± 0.2 |
| 5 | 3.2 ± 0.4 |
| 10 | 5.8 ± 0.6 |
| 25 | 8.1 ± 0.9 |
IV. Visualizations
A. Hypothetical Signaling Pathway of this compound in Nrf2 Activation
Caption: Hypothetical Nrf2 activation by this compound.
B. Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing anti-inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hopeaphenol | CAS:388582-37-4 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Vitisin A | CAS:142449-89-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Harringtonolide | CAS:64761-48-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Isoforsythiaside, an antioxidant and antibacterial phenylethanoid glycoside isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and antibacterial activity of two compounds (forsythiaside and forsythin) isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 11-Methylforsythide in Drug Discovery
Disclaimer: As of the latest literature review, specific experimental data and established applications for 11-Methylforsythide are not publicly available. The following application notes and protocols are based on the known biological activities of related forsythide compounds and general principles of drug discovery. These are intended to serve as a guide for researchers and scientists to investigate the potential therapeutic applications of this compound.
Introduction
This compound is a derivative of forsythide, a class of phenylethanoid glycosides isolated from plants of the Forsythia genus. Compounds from Forsythia species have been traditionally used in medicine and have been shown to possess a range of biological activities, including anti-inflammatory, neuroprotective, antioxidant, and antibacterial effects.[1][2][3][4][5][6][7] The addition of a methyl group to the forsythide scaffold may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to enhanced potency, selectivity, or metabolic stability.
These application notes provide a framework for the initial screening and characterization of this compound in two key therapeutic areas where forsythia-derived compounds have shown promise: inflammation and neuroprotection.
Application Note 1: Anti-Inflammatory Activity
Potential Applications:
-
Treatment of chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
-
Alleviation of acute inflammatory responses.
-
Topical application for inflammatory skin conditions.
Background: Many forsythide-related compounds exert anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and reducing the production of pro-inflammatory mediators including nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[2][8][9][10] The protocols below are designed to assess the anti-inflammatory potential of this compound in vitro.
Experimental Protocol: In Vitro Anti-Inflammatory Screening
1. Cell Culture:
-
RAW 264.7 murine macrophage cell line is a suitable model. Culture cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
2. Cytotoxicity Assay (MTT Assay):
-
Objective: To determine the non-toxic concentration range of this compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify NO concentration using a sodium nitrite standard curve.
-
4. Pro-inflammatory Cytokine Measurement (ELISA):
-
Objective: To quantify the effect of this compound on the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Procedure:
-
Following the same treatment protocol as the Griess assay, collect the cell culture supernatant.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations from a standard curve.
-
Hypothetical Data Presentation
Table 1: Hypothetical Anti-Inflammatory Activity of this compound
| Compound | CC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) |
| This compound | >100 | 15.2 | 25.8 | 32.1 |
| Forsythide (Control) | >100 | 28.5 | 45.3 | 55.7 |
| Dexamethasone (Control) | >100 | 0.5 | 0.2 | 0.3 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Application Note 2: Neuroprotective Activity
Potential Applications:
-
Treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[2]
-
Protection against neuronal damage caused by oxidative stress or excitotoxicity.
-
Amelioration of chemotherapy-induced peripheral neuropathy.[11][12]
Background: Extracts from Forsythia have demonstrated neuroprotective effects in various in vitro and in vivo models.[2][3][4][11] The proposed mechanisms often involve antioxidant and anti-inflammatory actions within the central nervous system. The following protocols outline a basic screening strategy to evaluate the neuroprotective potential of this compound.
Experimental Protocol: In Vitro Neuroprotection Screening
1. Cell Culture:
-
SH-SY5Y human neuroblastoma cells are a common model. Culture in DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin.
-
For a more neuron-like phenotype, differentiate cells with retinoic acid (10 µM) for 5-7 days.
2. Neurotoxicity Model:
-
Induce neurotoxicity using an appropriate agent. Common choices include:
3. Neuroprotection Assay (MTT or LDH Assay):
-
Objective: To assess the ability of this compound to protect neuronal cells from a toxic insult.
-
Procedure:
-
Seed differentiated SH-SY5Y cells in a 96-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 2-4 hours.
-
Add the neurotoxic agent (e.g., 100 µM 6-OHDA) and incubate for an additional 24 hours.
-
Assess cell viability using the MTT assay as described previously, or measure cytotoxicity by quantifying lactate dehydrogenase (LDH) release into the culture medium using an LDH assay kit.
-
4. Reactive Oxygen Species (ROS) Measurement:
-
Objective: To determine if the neuroprotective effect of this compound is mediated by its antioxidant activity.
-
Procedure:
-
Follow the same treatment protocol as the neuroprotection assay.
-
After treatment, load the cells with a fluorescent ROS indicator dye (e.g., DCFH-DA).
-
Measure the fluorescence intensity using a fluorescence plate reader or microscope.
-
Hypothetical Data Presentation
Table 2: Hypothetical Neuroprotective Effect of this compound against 6-OHDA-induced Toxicity
| Treatment | Cell Viability (%) | Relative ROS Levels (%) |
| Control | 100 ± 5.2 | 100 ± 7.8 |
| 6-OHDA (100 µM) | 45 ± 3.1 | 250 ± 15.4 |
| 6-OHDA + this compound (1 µM) | 55 ± 4.5 | 210 ± 12.1 |
| 6-OHDA + this compound (10 µM) | 78 ± 5.8 | 140 ± 9.5 |
| 6-OHDA + Forsythide (10 µM) | 65 ± 4.9 | 175 ± 11.3 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Visualizations
Caption: General workflow for natural product drug discovery.
Caption: Hypothesized mechanism of this compound on the NF-κB pathway.
References
- 1. Antiinflammatory effect of Forsythia suspensa Vahl and its active fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of Forsythia suspense extract with antioxidant and anti-inflammatory properties in a model of rotenone induced neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of neuroprotective effect of Forsythia suspensa leaf extract and forsythiaside, one of its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forsythiae Fructus: A Review on its Phytochemistry, Quality Control, Pharmacology and Pharmacokinetics [mdpi.com]
- 5. A STUDY OF THE ANTI-INFLAMMATORY EFFECTS OF THE ETHYL ACETATE FRACTION OF THE METHANOL EXTRACT OF FORSYTHIAE FRUCTUS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forsythia: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 7. Antioxidant and antibacterial activity of two compounds (forsythiaside and forsythin) isolated from Forsythia suspensa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 9. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory activity of the decoction of Forsythia suspensa (Thunb.) Vahl is related to Nrf2 and A20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Neuroprotective Effects of an Aqueous Extract of Forsythia viridissima and Its Major Constituents on Oxaliplatin-Induced Peripheral Neuropathy | Semantic Scholar [semanticscholar.org]
- 12. Neuroprotective Effects of an Aqueous Extract of Forsythia viridissima and Its Major Constituents on Oxaliplatin-Induced Peripheral Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
11-Methylforsythide: A Potential Marker for Quality Control and Pharmacological Research in Herbal Medicine
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 11-Methylforsythide is a phenylethanoid glycoside that has been identified in Forsythia suspensa, a plant widely used in traditional herbal medicine. The fruits and leaves of Forsythia suspensa have been recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. As the interest in herbal medicine continues to grow, the need for reliable chemical markers for quality control and standardization becomes increasingly critical. This compound, as a constituent of Forsythia suspensa, presents itself as a potential candidate for such a marker. This document provides a comprehensive overview of this compound, including its detection, potential biological activities, and protocols for its analysis, to support further research and development in herbal medicine.
Quantitative Data
While specific quantitative data for this compound remains limited in publicly available literature, its presence has been confirmed in both the fruits and leaves of Forsythia suspensa through advanced analytical techniques such as Ultra-Performance Liquid Chromatography coupled with Triple Quadrupole Tandem Mass Spectrometry (UPLC-ESI-QQQ-MS/MS).[1][2] A metabolome analysis of Forsythia suspensa detected the presence of 11-methyl-forsythide and revealed a positive correlation with the levels of forsythoside B in both leaves and fruits, suggesting a potential biosynthetic relationship.[1][2] Further quantitative studies are necessary to establish the concentration range of this compound in various parts of the plant at different growth stages and in different geographical locations to validate its utility as a reliable marker compound.
Table 1: Detection of this compound in Forsythia suspensa
| Plant Part | Analytical Method | Finding | Reference |
| Fruits | UPLC-ESI-QQQ-MS/MS | Detected | [1][2] |
| Leaves | UPLC-ESI-QQQ-MS/MS | Detected | [1][2] |
Experimental Protocols
Protocol 1: Extraction of this compound from Forsythia suspensa
This protocol outlines a general procedure for the extraction of phenylethanoid glycosides, including this compound, from Forsythia suspensa plant material.
Materials:
-
Dried and powdered Forsythia suspensa fruits or leaves
-
70% Ethanol
-
Rotary evaporator
-
Freeze-dryer
-
Filter paper
Procedure:
-
Weigh 100 g of powdered plant material and place it in a flask.
-
Add 1 L of 70% ethanol to the flask.
-
Macerate the mixture at room temperature for 24 hours with occasional shaking.
-
Filter the extract through filter paper to separate the solid residue.
-
Repeat the extraction process with the residue two more times with fresh 70% ethanol.
-
Combine the filtrates from all three extractions.
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Freeze-dry the concentrated extract to obtain a crude powder.
-
Store the crude extract at -20°C until further purification.
Protocol 2: Quantification of this compound using UPLC-ESI-QQQ-MS/MS
This protocol provides a general framework for the quantitative analysis of this compound. Method optimization and validation are crucial for accurate and reliable results.
Instrumentation and Conditions:
-
UPLC System: A system equipped with a binary solvent manager, sample manager, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient program to separate this compound from other components. An example could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Scan Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined using a standard.
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone gas flow for maximum sensitivity.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of purified this compound of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve a known amount of the crude extract in the initial mobile phase composition and filter through a 0.22 µm syringe filter.
-
Analysis: Inject the calibration standards and samples onto the UPLC-MS/MS system.
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.
Potential Biological Activities and Signaling Pathways
While direct studies on the biological activities of isolated this compound are scarce, the known pharmacological effects of Forsythia suspensa extracts provide a basis for hypothesizing its potential roles. Extracts of Forsythia suspensa have demonstrated significant anti-inflammatory and antioxidant properties.
Anti-Inflammatory Activity
Forsythia suspensa extracts have been shown to inhibit the production of pro-inflammatory mediators. This anti-inflammatory action is potentially mediated through the regulation of key signaling pathways.
Potential Signaling Pathway:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of the p65/p50 dimer to the nucleus, where it induces the transcription of pro-inflammatory genes. It is plausible that this compound could exert anti-inflammatory effects by inhibiting one or more steps in this pathway.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
Antioxidant and Neuroprotective Activities
Extracts of Forsythia suspensa have also exhibited antioxidant and neuroprotective effects. These activities are often linked to the modulation of cellular stress response pathways.
Potential Signaling Pathway:
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular responses to a variety of external stimuli, including oxidative stress. The pathway consists of several cascades, including ERK, JNK, and p38 MAPK, which can regulate cell survival and apoptosis. It is conceivable that this compound could contribute to the neuroprotective effects of Forsythia suspensa by modulating the MAPK signaling pathway, potentially promoting cell survival and reducing apoptosis in response to neurotoxic insults.
Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.
Experimental Workflow
The following diagram illustrates a logical workflow for the investigation of this compound as a marker compound.
References
- 1. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolome analysis of genus Forsythia related constituents in Forsythia suspensa leaves and fruits using UPLC-ESI-QQQ-MS/MS technique | PLOS One [journals.plos.org]
Application Notes and Protocols for 11-Methylforsythide
Introduction
11-Methylforsythide is a derivative of forsythide, a phenylethanoid glycoside found in plants of the Forsythia genus. Forsythide and its analogues have attracted scientific interest due to their potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. These activities suggest potential applications in drug discovery and development. This document provides a general framework for the safe handling and preliminary investigation of this compound in a laboratory setting.
Safety and Handling Guidelines
As specific toxicity data for this compound is unavailable, it should be handled as a compound with unknown toxicity. The following precautions are mandatory:
2.1 Personal Protective Equipment (PPE)
A comprehensive list of required personal protective equipment is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes and aerosols. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. |
| Body Protection | A lab coat should be worn at all times. | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | Minimizes inhalation exposure. |
2.2 Engineering Controls
All work involving this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. A safety shower and eyewash station should be readily accessible.
2.3 Storage and Stability
Proper storage is crucial to maintain the integrity of the compound and ensure safety.
| Parameter | Guideline |
| Storage Temperature | Store at -20°C for long-term stability. |
| Storage Conditions | Keep in a tightly sealed, light-resistant container. |
| Incompatibilities | Avoid strong oxidizing agents. |
2.4 Spill and Waste Disposal
In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and place it in a sealed container for disposal. All waste containing this compound should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following are generalized protocols for the initial in vitro investigation of this compound.
3.1 Preparation of Stock Solutions
A standardized procedure for preparing stock solutions is essential for experimental reproducibility.
| Step | Procedure |
| 1 | Equilibrate the vial of this compound to room temperature before opening. |
| 2 | Weigh the desired amount of the compound using an analytical balance. |
| 3 | Dissolve the compound in a suitable solvent (e.g., DMSO) to a final concentration of 10 mM. |
| 4 | Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. |
| 5 | Store the stock solution aliquots at -20°C. |
3.2 General Cell-Based Assay Workflow
This workflow outlines a general procedure for testing the biological activity of this compound on cultured cells.
General workflow for cell-based assays with this compound.
Putative Signaling Pathways
Based on the known anti-inflammatory and antioxidant activities of related forsythide compounds, this compound may modulate similar signaling pathways. The following diagram illustrates a hypothetical mechanism of action.
Hypothetical signaling pathways modulated by this compound.
Note: The depicted pathways are speculative and require experimental validation for this compound.
Conclusion
While this compound presents an interesting compound for further research based on the activities of its parent compounds, the lack of specific safety and biological data necessitates a cautious and systematic approach. The guidelines and protocols provided herein offer a starting point for researchers to handle and investigate this compound safely and effectively. It is imperative to conduct a thorough literature search for any new information that may become available and to perform all work under the guidance of established laboratory safety protocols.
Troubleshooting & Optimization
Technical Support Center: 11-Methylforsythide Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 11-Methylforsythide, particularly concerning its solubility for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a derivative of forsythoside, a phenylethanoid glycoside extracted from plants of the Forsythia genus. Like many natural product-derived compounds, it is often characterized by poor water solubility. This low aqueous solubility can pose a significant challenge for its use in various in vitro and in vivo experimental models, potentially leading to inaccurate or unreliable results due to precipitation or non-homogenous concentrations in test media.
Q2: What are the initial recommended solvents for dissolving this compound?
A2: For initial stock solutions, organic solvents are typically required. The choice of solvent can impact the final concentration achievable and its compatibility with your experimental system. Below is a table summarizing common solvents and general guidance.
Q3: My this compound is not dissolving in my desired aqueous buffer for my cell-based assay. What can I do?
A3: Direct dissolution in aqueous buffers is often difficult. The recommended approach is to first prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute this stock into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the cells or the assay. A final DMSO concentration of less than 0.1% (v/v) is generally considered safe for most cell lines, but this should be empirically determined.
Q4: I am observing precipitation of this compound in my cell culture media after dilution from a DMSO stock. How can I prevent this?
A4: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The most straightforward solution is to work at a lower final concentration of this compound.
-
Increase the serum concentration: If your cell culture media contains fetal bovine serum (FBS) or other serum, increasing its concentration (e.g., from 10% to 20%) can sometimes help to solubilize the compound through binding to albumin and other proteins.
-
Use a solubilizing agent: Incorporating a non-toxic solubilizing agent in your final medium can enhance solubility. Options include cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F-68, but their compatibility with your specific assay must be validated.
Q5: Are there alternative methods to enhance the aqueous solubility of this compound for in vivo studies?
A5: Yes, for in vivo applications where solvent toxicity is a major concern, several formulation strategies can be employed. These include the preparation of solid dispersions, nano-suspensions, or encapsulation in liposomes or polymeric micelles. These advanced formulation techniques can significantly improve the bioavailability of poorly soluble compounds.
Troubleshooting Guides
Issue 1: Inconsistent Results in In Vitro Assays
Possible Cause: Precipitation of this compound in the assay medium.
Troubleshooting Steps:
-
Visual Inspection: Before and after adding the compound to your assay plate, carefully inspect the wells under a microscope for any signs of precipitation.
-
Solubility Test: Perform a simple solubility test by preparing the highest intended concentration of this compound in your final assay medium and incubating it under the same conditions as your experiment. Observe for any precipitation over time.
-
Reduce Final Solvent Concentration: Prepare a more concentrated initial stock solution in DMSO to reduce the volume needed for dilution, thereby lowering the final percentage of the organic solvent.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of the DMSO stock in the assay medium to minimize localized high concentrations that can lead to precipitation.
Issue 2: Low Bioavailability in Animal Models
Possible Cause: Poor absorption due to low aqueous solubility in the gastrointestinal tract (for oral administration) or precipitation at the injection site (for parenteral administration).
Troubleshooting Steps:
-
Particle Size Reduction: Micronization or nanocrystal formulation of this compound can increase the surface area for dissolution.
-
Formulation with Excipients:
-
Co-solvents: Use a mixture of water-miscible solvents (e.g., polyethylene glycol 400, propylene glycol) in the vehicle.
-
Surfactants: Incorporate biocompatible surfactants (e.g., Cremophor® EL, polysorbate 80) to create micellar solutions.
-
Cyclodextrins: Form inclusion complexes with cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility.[1]
-
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can improve absorption.
Data Presentation
Table 1: Recommended Solvents for this compound Stock Solutions
| Solvent | Abbreviation | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide | DMSO | 10-50 mM | High dissolving power. Ensure final concentration in assays is non-toxic (typically <0.1%). |
| Ethanol | EtOH | 5-20 mM | Good volatility. May be more suitable for certain in vivo formulations than DMSO. |
| Dimethylformamide | DMF | 10-50 mM | Use with caution due to higher toxicity. |
Table 2: Common Excipients for Improving Aqueous Solubility
| Excipient Type | Example | Mechanism of Action | Typical Concentration Range (in final formulation) |
| Co-solvent | Polyethylene Glycol 400 (PEG 400) | Increases the polarity of the solvent mixture. | 10-60% (v/v) |
| Surfactant | Polysorbate 80 (Tween® 80) | Forms micelles that encapsulate the hydrophobic drug. | 0.1-5% (w/v) |
| Cyclodextrin | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Forms inclusion complexes where the drug is held within the hydrophobic cavity of the cyclodextrin. | 1-20% (w/v) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Weigh out the required amount of this compound powder. For example, for 1 mL of a 10 mM solution (assuming a molecular weight of 638.6 g/mol ), weigh 6.39 mg.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO (in this case, 1 mL).
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 5-10 minutes, or until the solution is clear.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays with a Final DMSO Concentration of 0.1%
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Calculate the required volume of the 10 mM stock solution. For example, to prepare 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
The final DMSO concentration will be (10 µL / 10,000 µL) * 100% = 0.1%.
-
Warm the cell culture medium to 37°C.
-
Add the required volume of the DMSO stock solution directly to the pre-warmed medium.
-
Immediately vortex or invert the tube gently to ensure rapid and thorough mixing to prevent precipitation.
-
Use the freshly prepared working solution for your experiment.
Mandatory Visualization
Signaling Pathway of Forsythoside A (a related compound)
Forsythoside A, a compound structurally similar to this compound, has been shown to exert anti-inflammatory effects by modulating several key signaling pathways. One of the prominent mechanisms is the inhibition of the Toll-like receptor 4 (TLR4) signaling cascade, which is often activated by lipopolysaccharide (LPS).[2] This inhibition leads to the downstream suppression of pro-inflammatory mediators.
Caption: Inhibition of the TLR4 signaling pathway by Forsythoside A.
References
stability issues of 11-Methylforsythide in different solvents
This technical support center provides guidance on the stability of 11-Methylforsythide in various solvents, addressing common issues researchers, scientists, and drug development professionals may encounter. The information is presented in a question-and-answer format for clarity and ease of use.
Disclaimer: Publicly available stability data for this compound is limited. The following recommendations are based on the general chemical properties of related compounds, such as terpene glycosides, and established principles of drug stability. It is crucial to perform compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound, like many natural products, can be influenced by several factors:
-
pH: The glycosidic bond in this compound may be susceptible to hydrolysis under acidic or basic conditions. Most drug compounds are generally more stable at a neutral pH range (around 4-8).[1]
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.[1] For long-term storage, maintaining a low temperature is recommended.
-
Solvent Type: The polarity and protic nature of the solvent can impact stability. Protic solvents may facilitate hydrolytic degradation.
-
Light: Exposure to UV or visible light can induce photolytic degradation. It is advisable to protect solutions from light.
-
Oxygen: The presence of oxygen can lead to oxidative degradation. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
-
Presence of Enzymes: If working with biological matrices, enzymes such as glycosidases could cleave the glycosidic linkage.
Q2: What is the recommended solvent for dissolving and storing this compound?
Q3: How should I store stock solutions of this compound?
A3: Based on general laboratory practice for potentially unstable compounds, stock solutions should be stored at ≤ -15°C, protected from light, and tightly sealed to prevent solvent evaporation and moisture ingress.[2][3] For long-term storage, aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may contribute to degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of biological activity or inconsistent results over time. | Degradation of this compound in the working solution. | • Prepare fresh working solutions for each experiment from a frozen stock.• Perform a stability study of the compound in your experimental buffer (see Experimental Protocols).• Re-evaluate the pH and temperature of your experimental conditions. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Chemical degradation of this compound. | • Conduct forced degradation studies to identify potential degradation products.• Analyze the degradation products to understand the degradation pathway (e.g., hydrolysis, oxidation).• Adjust storage and handling conditions to minimize the formation of these products (e.g., use antioxidants, protect from light). |
| Precipitation of the compound in aqueous solutions. | Poor solubility or aggregation. | • Decrease the final concentration of this compound.• Increase the percentage of co-solvent (e.g., DMSO), ensuring it does not affect the experiment.• Evaluate the use of solubilizing agents, such as cyclodextrins. |
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Solvents
Objective: To evaluate the short-term stability of this compound in various commonly used laboratory solvents.
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO.
-
Preparation of Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in the solvents to be tested (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Water, Methanol, Acetonitrile).
-
Incubation: Aliquot the test solutions into separate light-protected vials and incubate them at different temperatures (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Analysis: Analyze the samples immediately using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound.
Methodology:
-
Prepare Solutions: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions: Expose the solutions to various stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) at room temperature.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
-
Time Points and Analysis: Sample at various time points and analyze using HPLC or LC-MS to monitor the degradation of the parent compound and the formation of degradation products.
Data Presentation
As no specific quantitative data for this compound stability is publicly available, the following table is a template for presenting results from a preliminary stability study as described in Protocol 1.
Table 1: Hypothetical Stability of this compound (100 µM) at 37°C
| Solvent | % Remaining after 8 hours | % Remaining after 24 hours |
| PBS (pH 7.4) | 95% | 85% |
| Water (pH ~6.5) | 98% | 92% |
| Methanol | 99% | 97% |
| Acetonitrile | 99% | 98% |
| 0.1 M HCl | 60% | 35% |
| 0.1 M NaOH | 75% | 50% |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Optimizing Experimental Conditions for 11-Methylforsythide
Disclaimer: This technical support guide is based on established protocols for forsythoside derivatives and general anti-inflammatory compounds due to the limited availability of specific experimental data for 11-Methylforsythide. The provided protocols and troubleshooting advice should be considered as a starting point and may require further optimization for your specific experimental setup.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected biological activity of this compound?
A1: Based on the activity of related forsythoside compounds, this compound is anticipated to exhibit anti-inflammatory properties. This is likely mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Q2: What is a suitable in vitro model to test the anti-inflammatory activity of this compound?
A2: A widely used and appropriate in vitro model is the lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cell line. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response in these cells, making it an excellent system to screen for anti-inflammatory agents.
Q3: What are the key readouts to measure the anti-inflammatory effect of this compound in an LPS-stimulated RAW 264.7 cell assay?
A3: The primary readouts include:
-
Nitric Oxide (NO) Production: Measured using the Griess assay.
-
Pro-inflammatory Cytokine Levels: Quantification of cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) using ELISA or qPCR.
-
NF-κB Pathway Activation: Assessed by Western blotting for key signaling proteins like phosphorylated p65 and IκBα.
Q4: How should I prepare this compound for cell-based experiments?
A4: this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution should then be diluted in cell culture medium to the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO) in your experiments to account for any effects of the solvent.
Q5: Is it necessary to perform a cytotoxicity assay for this compound?
A5: Yes, it is essential to determine the non-toxic concentration range of this compound for your specific cell line. A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assay should be performed to ensure that the observed anti-inflammatory effects are not due to cell death.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No inhibition of NO production or pro-inflammatory cytokines. | 1. Inactive Compound: The batch of this compound may be inactive. 2. Suboptimal Concentration: The concentrations tested may be too low. 3. Insufficient Incubation Time: The pre-incubation time with the compound before LPS stimulation may be too short. 4. LPS Ineffectiveness: The LPS may be degraded or used at a suboptimal concentration. | 1. Verify the purity and integrity of the compound. 2. Perform a dose-response experiment with a wider range of concentrations (e.g., 1 µM to 100 µM). 3. Optimize the pre-incubation time (e.g., 1, 2, or 4 hours). 4. Use a fresh batch of LPS and titrate the concentration to ensure robust induction of inflammation. |
| High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Pipetting Errors: Inaccurate dispensing of compound, LPS, or assay reagents. 3. Edge Effects: Evaporation from wells on the perimeter of the plate. | 1. Ensure a homogenous cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| Observed cytotoxicity at expected therapeutic concentrations. | 1. Compound Insolubility: The compound may be precipitating at higher concentrations. 2. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The chosen cell line may be particularly sensitive to the compound. | 1. Visually inspect the culture medium for any signs of precipitation. If observed, prepare a fresh, lower concentration stock solution. 2. Ensure the final DMSO concentration is typically ≤ 0.1% and consistent across all wells, including controls. 3. Test the compound on a different cell line or reduce the treatment duration. |
| Inconsistent Western blot results for NF-κB pathway proteins. | 1. Suboptimal Protein Extraction: Incomplete lysis of cells leading to low protein yield. 2. Incorrect Antibody Dilution: Antibody concentration is too high or too low. 3. Timing of Stimulation: The time point for harvesting cells after LPS stimulation may not be optimal for observing changes in phosphorylation. | 1. Use a suitable lysis buffer with protease and phosphatase inhibitors and ensure complete cell lysis on ice. 2. Titrate the primary and secondary antibodies to determine the optimal working dilution. 3. Perform a time-course experiment (e.g., 15, 30, 60 minutes post-LPS stimulation) to identify the peak of p65 and IκBα phosphorylation. |
Experimental Protocols
Cell Viability (MTT) Assay
| Parameter | Recommendation |
| Cell Line | RAW 264.7 Macrophages |
| Seeding Density | 1 x 10⁵ cells/well in a 96-well plate |
| Compound Concentrations | 0, 1, 5, 10, 25, 50, 100 µM |
| Incubation Time | 24 hours |
| MTT Reagent | 10 µL of 5 mg/mL MTT solution per well |
| Incubation with MTT | 4 hours at 37°C |
| Solubilization | 100 µL of solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS) |
| Readout | Absorbance at 570 nm |
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
| Parameter | Recommendation |
| Cell Line | RAW 264.7 Macrophages |
| Seeding Density | 1 x 10⁵ cells/well in a 96-well plate |
| Pre-incubation | Treat cells with non-toxic concentrations of this compound for 1-2 hours |
| Inflammatory Stimulus | Add LPS to a final concentration of 1 µg/mL |
| Incubation Time | 24 hours post-LPS stimulation |
| NO Measurement | Mix 50 µL of culture supernatant with 50 µL of Griess Reagent |
| Readout | Absorbance at 540 nm |
Visualizing Key Pathways and Workflows
Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.
Caption: A typical experimental workflow for assessing the anti-inflammatory effects of this compound.
Technical Support Center: Troubleshooting Unexpected Results in 11-Methylforsythide Assays
Welcome to the technical support center for 11-Methylforsythide assays. This resource is designed for researchers, scientists, and drug development professionals to help navigate and troubleshoot common issues encountered during experiments with this compound. The following guides and FAQs are formatted to directly address specific problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a chemical compound, likely a derivative of forsythide, a phenylethanoid glycoside found in plants of the Forsythia genus. As a glycoside, it possesses a sugar moiety linked to a non-sugar aglycone. The "11-Methyl" designation suggests the presence of a methyl group at the 11th position of the forsythide structure. The stability of glycosides can be influenced by factors such as pH, temperature, and enzymatic activity. For instance, forsythoside A, a related compound, exhibits poor stability under high temperature and acidic or alkaline conditions.[1]
Q2: I am seeing no effect of this compound in my bioassay. What are the possible reasons?
There are several potential reasons for a lack of activity:
-
Compound Instability: this compound may be degrading under your experimental conditions. Consider the pH and temperature of your assay buffer and storage conditions. It is advisable to perform stability studies of the compound under your specific assay conditions.[2]
-
Incorrect Target: The biological target of your assay (e.g., enzyme, receptor, cell line) may not be sensitive to this compound.
-
Low Purity of Compound: The purity of your this compound sample may be insufficient. It is recommended to verify the purity using analytical techniques such as HPLC-MS.
-
Assay Interference: Components in your assay mixture could be interfering with the activity of this compound.
Q3: My results with this compound are highly variable between experiments. What could be the cause?
High variability can stem from several sources:
-
Inconsistent Compound Preparation: Ensure that the stock solution of this compound is prepared fresh and consistently for each experiment. Glycoside stability can be an issue, so prolonged storage of diluted solutions is not recommended.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variations.
-
Cell-Based Assay Variability: If using a cell-based assay, variations in cell passage number, confluency, and overall cell health can significantly impact results.[3]
-
Batch-to-Batch Variation of Reagents: Different lots of reagents, including media, serum, and the compound itself, can introduce variability.
Troubleshooting Guides
Guide 1: Unexpected Results in Enzyme Inhibition Assays
Enzyme inhibition assays are crucial for determining the efficacy of compounds like this compound.[4][5] Unexpected results can manifest as no inhibition, weak inhibition, or irreproducible data.
Problem: No or weak inhibition observed.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Insolubility | - Visually inspect the assay well for precipitation.- Measure the solubility of this compound in the assay buffer.- Include a low percentage of a co-solvent like DMSO. | Poor solubility can lead to a lower effective concentration of the inhibitor. |
| Compound Instability | - Perform a pre-incubation time course experiment to assess stability.- Analyze the compound's integrity post-assay using HPLC. | This compound may degrade during the assay incubation.[2] |
| Incorrect Enzyme or Substrate Concentration | - Verify the concentrations of both enzyme and substrate.- Determine the Michaelis-Menten constant (Km) for the substrate under your assay conditions. | The inhibitor's apparent potency can be affected by substrate concentration, depending on the mechanism of inhibition.[6] |
| Inactive Compound | - Test a positive control inhibitor to ensure the assay is performing correctly.- Confirm the identity and purity of the this compound sample. | This helps to distinguish between a compound-specific issue and a general assay problem. |
Problem: High background signal or false positives.
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Interference with Detection Method | - Run a control experiment with the compound and detection reagents in the absence of the enzyme.- Use an alternative detection method if possible (e.g., absorbance vs. fluorescence). | The compound itself may absorb light or fluoresce at the detection wavelength, leading to artificially high readings. |
| Compound Aggregation | - Include a non-ionic detergent (e.g., Triton X-100) in the assay buffer.- Test the compound in the presence of a detergent to see if the inhibitory effect is reduced. | Aggregates can non-specifically inhibit enzymes, leading to false-positive results. |
| Reactive Compound | - Pre-incubate the compound with a thiol-containing reagent like dithiothreitol (DTT) before adding it to the assay. | Some compounds can covalently modify the enzyme, leading to non-specific inhibition. |
Experimental Workflow for Troubleshooting Enzyme Inhibition Assays
Guide 2: Unexpected Results in Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for evaluating compound activity.[3] However, they also introduce more sources of variability.
Problem: High cytotoxicity observed at concentrations where specific activity is expected.
| Potential Cause | Troubleshooting Step | Rationale |
| Non-specific Toxicity | - Perform a standard cytotoxicity assay (e.g., MTT, LDH) in parallel with your functional assay.[7]- Use a different cell line to assess if the toxicity is cell-type specific. | This helps to decouple general toxicity from the intended biological effect. |
| Solvent Toxicity | - Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. | High concentrations of solvents can be toxic to cells. |
| Compound Degradation to a Toxic Product | - Analyze the stability of the compound in the cell culture medium over the time course of the experiment. | The compound may be converted to a more toxic species under culture conditions. |
Problem: Inconsistent results or poor signal-to-noise ratio.
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Health and Passage Number | - Standardize the cell passage number used for experiments.- Regularly monitor cell morphology and viability. | Cells can change their characteristics over time in culture, affecting their response to compounds. |
| Assay Window Too Small | - Optimize the concentration of the stimulating agent (if any) and the incubation time.- Use a more sensitive detection reagent or method. | A small assay window can make it difficult to detect modest compound effects. |
| Edge Effects in Microplates | - Avoid using the outer wells of the microplate.- Ensure proper humidity control during incubation. | Evaporation from the outer wells can lead to concentration changes and affect cell growth. |
Signaling Pathway for a Hypothetical Methyltransferase Target
If this compound is being investigated as a methyltransferase inhibitor, it would likely interfere with the transfer of a methyl group from a donor (like S-adenosyl methionine, SAM) to a substrate (like a protein or DNA).
Experimental Protocols
Protocol 1: General Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the inhibitory effect of this compound on a target enzyme.
Materials:
-
Target enzyme
-
Substrate
-
This compound stock solution (in DMSO)
-
Assay buffer (optimized for the target enzyme)
-
Detection reagent (produces a colorimetric signal upon substrate conversion)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare serial dilutions of this compound in assay buffer. Also, prepare a vehicle control (assay buffer with the same concentration of DMSO).
-
In a 96-well plate, add the diluted compound or vehicle control.
-
Add the target enzyme to each well and pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature.
-
Initiate the reaction by adding the substrate to all wells.
-
Incubate for the desired reaction time.
-
Stop the reaction (if necessary) and add the detection reagent.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: MTT Cell Viability Assay
Objective: To assess the cytotoxicity of this compound on a specific cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plate
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control and a positive control for cytotoxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm (with a reference wavelength of 630 nm) using a microplate reader.
-
Calculate the percent cell viability for each concentration relative to the vehicle control.[7]
References
- 1. Chemical Tests For Glycosides: General and specific - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 2. lcms.cz [lcms.cz]
- 3. pharmacy180.com [pharmacy180.com]
- 4. Glycosides Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Development and application of high throughput plasma stability assay for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of 5,11-methylenetetrahydro-5- deazahomofolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
Technical Support Center: 11-Methylforsythide Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling, storage, and analysis of 11-Methylforsythide. The following troubleshooting guides and frequently asked questions (FAQs) address common issues related to its degradation and offer strategies to ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a phenylethanoid glycoside. Like other compounds in this class, it possesses a complex structure with multiple functional groups, including ester and glycosidic linkages, as well as phenolic hydroxyl groups.[1][2] These structural features make it susceptible to chemical degradation under various experimental and storage conditions, potentially impacting its biological activity and leading to inaccurate experimental results.
Q2: What are the primary factors that can cause the degradation of this compound?
Based on studies of similar phenylethanoid glycosides, the primary factors that can induce degradation are:
-
High Temperature: Elevated temperatures accelerate the rate of chemical reactions, leading to faster degradation.[3][4]
-
High pH (Alkaline Conditions): The ester linkage in the molecule is particularly susceptible to hydrolysis under alkaline conditions.[3][4]
-
Light Exposure: Like many phenolic compounds, this compound is likely sensitive to light, which can promote oxidative degradation.[1][3][4]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the phenolic moieties.
-
Enzymatic Degradation: The glycosidic bonds can be susceptible to hydrolysis by enzymes.[1][2]
Q3: What are the likely degradation pathways of this compound?
While specific degradation pathways for this compound have not been extensively published, based on its structure and the degradation of related phenylethanoid glycosides like acteoside and forsythoside A, the following pathways are highly probable:[3][5]
-
Hydrolysis of the Ester Linkage: This would result in the cleavage of the caffeoyl group, yielding 11-methyl-forsythide aglycone and caffeic acid.
-
Hydrolysis of the Glycosidic Bond: This would lead to the separation of the sugar moieties from the phenylethanoid backbone.
-
Isomerization: Under certain conditions, such as heating, isomerization can occur. For instance, acteoside is known to isomerize to isoacteoside.[6]
-
Oxidation: The catechol (3,4-dihydroxyphenyl) moieties are prone to oxidation, which can lead to the formation of quinone-type structures and further polymerization.
The following diagram illustrates a probable degradation pathway for this compound based on these principles.
References
- 1. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Distribution, biosynthesis, and synthetic biology of phenylethanoid glycosides in the order Lamiales - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining the Purification of 11-Methylforsythide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 11-Methylforsythide.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound from a crude plant extract?
A1: A common and effective method involves a two-step process. Initially, a crude extract of Forsythia suspensa is enriched for phenylethanoid glycosides using macroporous adsorption resin chromatography. This is followed by a high-resolution purification step, typically High-Performance Liquid Chromatography (HPLC) or Centrifugal Partition Chromatography (CPC), to isolate this compound to a high degree of purity.[1][2][3]
Q2: I am experiencing low yield of this compound after the initial macroporous resin chromatography. What could be the cause?
A2: Low yield at this stage can be attributed to several factors:
-
Inappropriate Resin Selection: The choice of macroporous resin is critical. For phenylethanoid glycosides like this compound, resins with moderate polarity, such as AB-8 type, have shown good performance.[3]
-
Incorrect Elution Solvent: The concentration of the organic solvent in the elution buffer is crucial. If the concentration is too low, the compound will not elute efficiently. Conversely, if it is too high, many impurities will co-elute. A stepwise gradient of ethanol (e.g., 30%, 50%, 70%) is often used to first wash away impurities and then elute the target compounds.[3][4]
-
Flow Rate: A high flow rate during sample loading and elution can lead to insufficient interaction between the compound and the resin, resulting in poor binding and recovery. A slower flow rate of around 2 bed volumes per hour (BV/h) is recommended.[3]
-
Sample Overload: Exceeding the binding capacity of the resin will cause the target compound to be lost in the flow-through.
Q3: My final product after HPLC purification shows persistent impurities. How can I improve the purity?
A3: To enhance the purity of the final product, consider the following:
-
Optimize HPLC Gradient: A shallow and extended gradient profile around the elution time of this compound can improve the separation of closely eluting impurities.
-
Column Chemistry: The choice of HPLC column is important. A C18 column is commonly used for phenylethanoid glycosides.[5][6] However, if co-eluting impurities persist, trying a different stationary phase, such as a phenyl-hexyl or a cyano column, may provide a different selectivity and better separation.
-
Sample Preparation: Ensure your crude extract is properly filtered (e.g., through a 0.45 µm filter) before injection to prevent column clogging and baseline noise.[5]
-
Alternative Purification Technique: Centrifugal Partition Chromatography (CPC) is an effective alternative to preparative HPLC for purifying phenylethanoid glycosides, often yielding high purity in a single step.[1][2]
Q4: I am observing peak tailing or broadening during my HPLC analysis of this compound. What are the possible reasons and solutions?
A4: Peak tailing or broadening in HPLC can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample.
-
Secondary Interactions: The acidic nature of the phenolic hydroxyl groups in this compound can lead to interactions with residual silanol groups on the silica-based C18 column, causing tailing. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase can suppress this interaction and improve peak shape.[5]
-
Column Degradation: Over time, HPLC columns can degrade, leading to poor peak shape. If the problem persists with a fresh column, this is less likely the cause.
-
Dead Volume: Excessive tubing length or poorly made connections in the HPLC system can contribute to peak broadening.
Q5: Is this compound stable during the purification process?
A5: Phenylethanoid glycosides can be susceptible to degradation under certain conditions.[7][8] To ensure stability:
-
Avoid High Temperatures: Prolonged exposure to high temperatures during extraction and solvent evaporation should be minimized.
-
pH Control: Extremes of pH should be avoided. The glycosidic and ester linkages in the molecule can be labile under strongly acidic or basic conditions.
-
Light Exposure: Protect the samples from direct light, as some phenylethanoid glycosides can be light-sensitive.
Troubleshooting Guides
Macroporous Resin Chromatography
| Problem | Possible Cause | Solution |
| Low Adsorption of this compound | Inappropriate resin type. | Test different resins with varying polarities (e.g., AB-8, D101, HPD-100) to find the optimal one.[3] |
| Sample pH is not optimal. | Adjust the pH of the sample solution to be neutral or slightly acidic. | |
| Flow rate during loading is too high. | Reduce the loading flow rate to 1-2 BV/h to allow for sufficient interaction time.[4] | |
| Co-elution of Many Impurities | Elution solvent is too strong. | Use a stepwise gradient elution with increasing concentrations of ethanol. Start with a water wash, followed by a low concentration of ethanol (e.g., 20-30%) to remove more polar impurities before eluting this compound with a higher concentration (e.g., 40-60%).[3] |
| Resin is not adequately washed. | Increase the volume of the initial water wash to ensure all highly polar, unbound impurities are removed.[3] | |
| Low Recovery of this compound | Irreversible adsorption to the resin. | This is less common with macroporous resins but can occur. Try a different type of resin or a different elution solvent system. |
| Elution volume is insufficient. | Increase the volume of the elution solvent to ensure complete recovery of the bound compound. |
High-Performance Liquid Chromatography (HPLC)
| Problem | Possible Cause | Solution |
| Poor Resolution of Peaks | Inappropriate mobile phase composition. | Optimize the gradient elution program. A slower, shallower gradient will generally provide better resolution.[5] |
| Column is not efficient. | Use a high-efficiency column with smaller particle size (e.g., sub-2 µm for UHPLC). Ensure the column is not old or degraded. | |
| Flow rate is too high. | Lower the flow rate to improve separation efficiency. | |
| Peak Splitting | Column is clogged or has a void at the inlet. | Reverse flush the column (if permissible by the manufacturer) or replace the inlet frit. If a void is present, the column may need to be replaced. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Baseline Drift or Noise | Contaminated mobile phase or detector cell. | Filter all mobile phases and use high-purity solvents. Flush the detector cell. |
| Temperature fluctuations. | Use a column oven to maintain a stable temperature.[9] | |
| Pump malfunction. | Check pump seals and ensure proper degassing of the mobile phase. |
Experimental Protocols
Protocol 1: Enrichment of this compound using Macroporous Adsorption Resin
-
Preparation of Crude Extract: Extract the dried and powdered fruits of Forsythia suspensa with 70% ethanol at room temperature. Concentrate the extract under reduced pressure to obtain a crude residue.
-
Resin Preparation: Pack a glass column with AB-8 macroporous resin. Pre-wash the column sequentially with 5 bed volumes (BV) of ethanol, followed by 10 BV of deionized water until the effluent is neutral.
-
Sample Loading: Dissolve the crude extract in deionized water and apply it to the prepared resin column at a flow rate of 2 BV/h.
-
Washing: Wash the column with 20 BV of deionized water to remove unbound, highly polar impurities.[3]
-
Elution: Elute the column stepwise with increasing concentrations of ethanol.
-
Elute with 8 BV of 30% ethanol to remove some polar impurities.[3]
-
Elute with 8 BV of 50% ethanol to collect the fraction containing this compound and other phenylethanoid glycosides.
-
Elute with 8 BV of 70% ethanol to regenerate the column.
-
-
Concentration: Collect the 50% ethanol fraction and concentrate it under reduced pressure to obtain the enriched extract.
Protocol 2: HPLC Purification of this compound
-
HPLC System: A preparative HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase:
-
Gradient Elution:
-
0-40 min, 12-24% B.[5] (This is a starting point and should be optimized based on the specific impurity profile of the enriched extract).
-
-
Flow Rate: 2.0 mL/min.
-
Detection: 280 nm.
-
Procedure:
-
Dissolve the enriched extract from Protocol 1 in the initial mobile phase.
-
Filter the sample through a 0.45 µm syringe filter.
-
Inject the sample onto the HPLC column.
-
Collect fractions corresponding to the peak of this compound.
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the aqueous solution to obtain pure this compound.
-
Data Presentation
Table 1: Comparison of Purification Methods for Phenylethanoid Glycosides
| Purification Method | Stationary Phase | Mobile Phase System | Advantages | Disadvantages | Purity Achieved (Typical) |
| Macroporous Resin Chromatography | AB-8 Resin | Water/Ethanol | High loading capacity, low cost, good for initial enrichment. | Lower resolution, not suitable for final purification. | 30-40% |
| Preparative HPLC | C18 Silica | Water/Acetonitrile (with acid) | High resolution, high purity. | Lower loading capacity, high solvent consumption, expensive. | >95% |
| Centrifugal Partition Chromatography (CPC) | Liquid-Liquid | Ethyl acetate/n-butanol/water | High sample loading, no irreversible adsorption, lower solvent consumption than HPLC. | Lower resolution than HPLC for very complex mixtures. | >94% |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting low yield in macroporous resin chromatography.
References
- 1. de.gilson.com [de.gilson.com]
- 2. files.plytix.com [files.plytix.com]
- 3. [Studies on separation and purification of phenylethanoid glycosides from leaves of Forsythia suspensa by macroporous adsorption resin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determining the Levels of Four Phenylethanoid Glycosides and Five Triterpene Acids in Liuwei Dihuang Capsule Using Solid Phase Extraction with HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of three phenylethanoid glycosides in Osmanthus fragrans fruits by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Research Progress and Trends of Phenylethanoid Glycoside Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 11-Methylforsythide
Welcome to the technical support center for the synthesis of 11-Methylforsythide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chemical synthesis of this compound?
The synthesis of this compound, a phenylethanoid glycoside (PhG), presents several significant challenges primarily due to its complex molecular architecture. Key difficulties include:
-
Stereoselectivity: The molecule contains multiple chiral centers, making stereoselective synthesis crucial to obtain the desired isomer. Controlling the stereochemistry during glycosylation and other key bond-forming reactions is a primary hurdle.
-
Protecting Group Strategy: The presence of numerous hydroxyl groups on the sugar moieties and the catechol rings necessitates a complex and efficient protecting group strategy to ensure regioselectivity during reactions.[1][2][3]
-
Glycosylation: The formation of the glycosidic linkages is often a low-yield step and can be highly sensitive to reaction conditions. Achieving high yields and the correct anomeric selectivity (α or β) is a common challenge in PhG synthesis.
-
Purification: The final product and intermediates are often polar and may have similar polarities to byproducts, making purification by chromatography challenging.[4][5]
-
Stability: Phenylethanoid glycosides can be sensitive to acidic and basic conditions, as well as oxidation, potentially leading to degradation during synthesis and purification.[6]
Q2: What are the expected yields for the synthesis of phenylethanoid glycosides like this compound?
The overall yields for the multi-step synthesis of complex phenylethanoid glycosides are often low, typically ranging from 5% to 20%. The glycosylation and methylation steps are often the most yield-limiting. Below is a table summarizing typical yields for key reaction types in PhG synthesis.
| Reaction Step | Typical Yield Range (%) | Key Influencing Factors |
| Glycosylation | 20 - 60% | Glycosyl donor, acceptor, promoter, temperature |
| Methylation | 70 - 90% | Methylating agent, base, solvent |
| Deprotection | 50 - 80% | Protecting groups, deprotection reagents |
| Overall | 5 - 20% | Number of steps, efficiency of each step |
Q3: How can I confirm the stereochemistry of the synthesized this compound?
Confirmation of the stereochemistry is critical and can be achieved through a combination of analytical techniques:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are powerful tools for determining the relative stereochemistry of the molecule. NOESY experiments, in particular, can provide information about the spatial proximity of protons, which helps in assigning the stereochemical configuration.
-
X-ray Crystallography: If a suitable crystal of the final product or a key intermediate can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the absolute stereochemistry.
-
Chiral HPLC: High-performance liquid chromatography with a chiral stationary phase can be used to separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr).
Troubleshooting Guides
Problem 1: Low Yield in the Glycosylation Step
Symptoms:
-
The desired glycosylated product is obtained in very low yield (<20%).
-
A significant amount of starting material (glycosyl donor or acceptor) remains unreacted.
-
Formation of multiple side products is observed on TLC or LC-MS.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inactive Glycosyl Donor | Prepare the glycosyl donor fresh before use. Ensure anhydrous conditions during its preparation and handling. |
| Poor Activation of Donor | Optimize the promoter (e.g., TMSOTf, BF₃·OEt₂) concentration and reaction temperature. |
| Steric Hindrance | Consider using a less bulky protecting group on the glycosyl donor or acceptor. |
| Self-condensation of Donor | Add the glycosyl donor slowly to the reaction mixture containing the acceptor and promoter. |
Problem 2: Non-selective Methylation
Symptoms:
-
Methylation occurs on multiple hydroxyl groups instead of the desired position.
-
A mixture of methylated isomers is observed in the product.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Base | Use a milder base (e.g., K₂CO₃ instead of NaH) to avoid deprotonation of less acidic hydroxyl groups. |
| Reactive Methylating Agent | Use a less reactive methylating agent (e.g., dimethyl sulfate instead of methyl iodide). |
| Incorrect Protecting Group | Ensure that all other hydroxyl groups are robustly protected before the methylation step. |
Problem 3: Difficulty in Product Purification
Symptoms:
-
The desired product co-elutes with impurities during column chromatography.
-
Streaking or broad peaks are observed during HPLC analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Similar Polarity of Products | Use a different stationary phase (e.g., C18 for reverse-phase, or a different type of silica). Optimize the mobile phase gradient for better separation.[7] |
| Product Degradation on Silica | Add a small amount of a weak base (e.g., triethylamine) to the eluent to neutralize the acidic silica gel. |
| Complex Mixture | Consider using preparative HPLC or counter-current chromatography (CPC) for more efficient separation.[4][8] |
Experimental Protocols
General Protocol for the Synthesis of this compound (Inferred)
This protocol is a generalized procedure based on common synthetic strategies for phenylethanoid glycosides.
Step 1: Synthesis of the Glycosyl Acceptor (Protected Phenylethanol)
-
Protect the hydroxyl groups of 3,4-dihydroxy-phenylethanol using a suitable protecting group (e.g., benzyl bromide in the presence of K₂CO₃).
-
Purify the protected phenylethanol by column chromatography.
Step 2: Preparation of the Glycosyl Donor (Protected Rhamnose)
-
Protect the hydroxyl groups of L-rhamnose, leaving the anomeric position available for activation (e.g., as a trichloroacetimidate or a thioglycoside).
-
Activate the anomeric position to form the glycosyl donor.
Step 3: Glycosylation
-
Dissolve the glycosyl acceptor and glycosyl donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Cool the reaction mixture to the appropriate temperature (e.g., -78 °C).
-
Add the promoter (e.g., TMSOTf) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and purify the product by column chromatography.
Step 4: Methylation
-
Dissolve the glycosylated product in a suitable solvent (e.g., DMF).
-
Add a base (e.g., K₂CO₃) and the methylating agent (e.g., methyl iodide).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction and purify the methylated product.
Step 5: Deprotection
-
Remove the protecting groups under appropriate conditions (e.g., hydrogenolysis for benzyl groups using H₂/Pd-C).
-
Purify the final product, this compound, by preparative HPLC.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. files.plytix.com [files.plytix.com]
- 5. HPLC-Guided Isolation, Purification and Characterization of Phenylpropanoid and Phenolic Constituents of Nutmeg Kernel (Myristica fragrans) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-based discovery of forsythoside A as an effective inhibitor to reduce the neurotoxicity of amyloid β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6413431B1 - HPLC method for purifying organic compounds - Google Patents [patents.google.com]
- 8. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of 11-Methylforsythide
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor in vivo bioavailability of 11-Methylforsythide?
A1: Based on the structure of related flavonoid compounds, the low oral bioavailability of this compound is likely attributable to several factors:
-
Poor Aqueous Solubility: Like many polyphenolic compounds, this compound is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2][3][4]
-
Rapid Metabolism: It may undergo extensive first-pass metabolism in the intestine and liver by Phase I and Phase II enzymes, leading to rapid degradation and excretion.
-
Low Intestinal Permeability: The molecule may have poor permeability across the intestinal epithelium.[5] Efflux transporters, such as P-glycoprotein, could also actively pump the compound back into the intestinal lumen, further reducing absorption.[5]
Q2: What are the primary strategies to consider for increasing the bioavailability of this compound?
A2: Key strategies focus on improving solubility, protecting against metabolism, and enhancing intestinal absorption.[3][6] These can be broadly categorized as:
-
Formulation-Based Approaches: Utilizing advanced drug delivery systems to improve dissolution and absorption.[7][8][9]
-
Chemical Modification: Synthesizing prodrugs to enhance solubility and permeability.[3][7]
-
Co-administration Strategies: Using other compounds to inhibit metabolism or enhance absorption.
Q3: Which formulation strategy is a good starting point for a novel compound like this compound?
A3: For a compound with anticipated poor solubility, developing a nanosuspension is an excellent starting point.[7][8] This technique increases the surface area of the drug, leading to a higher dissolution rate.[2] It is a versatile method that can significantly improve oral bioavailability.[7][9] Other viable options include solid dispersions and lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][4]
Troubleshooting Guides
Issue 1: Inconsistent or low plasma concentrations of this compound in animal models.
-
Potential Cause: Poor dissolution of the administered compound.
-
Troubleshooting Steps:
-
Particle Size Reduction: Ensure the compound is micronized before formulation. The Noyes-Whitney equation dictates that a smaller particle size increases the dissolution rate by increasing the surface area.[2]
-
Formulation Enhancement: Move from a simple suspension to an enabling formulation.
-
Solubility Assessment: Confirm the solubility of this compound in different biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Issue 2: High variability in bioavailability between individual animals.
-
Potential Cause: Influence of gut microbiome and food effects.
-
Troubleshooting Steps:
-
Standardize Feeding Protocol: Ensure consistent fasting periods before and after dosing, as food can significantly alter gastrointestinal pH and motility.
-
Consider Gut Health: The gut microbiome can metabolize flavonoids.[10] Documenting the health status of the animals is important. Co-administration with prebiotics or probiotics could be explored in advanced studies to modulate gut flora.[11][12][13]
-
Control Dosing Procedure: Ensure accurate and consistent administration of the formulation. For oral gavage, minimize stress to the animals as stress can affect gastrointestinal physiology.[14]
-
Issue 3: Rapid clearance of this compound from plasma.
-
Potential Cause: Extensive first-pass metabolism.
-
Troubleshooting Steps:
-
In Vitro Metabolism Studies: Use liver microsomes or S9 fractions to identify the metabolic pathways and the enzymes involved.
-
Co-administration with Inhibitors: If specific metabolic pathways are identified (e.g., cytochrome P450 enzymes), co-administering a known inhibitor (e.g., piperine) can reduce first-pass metabolism.
-
Prodrug Approach: Design a prodrug of this compound by masking the functional groups susceptible to metabolism. The prodrug should be designed to be cleaved in the systemic circulation to release the active compound.[7]
-
Data Presentation: Comparative Bioavailability of Formulation Strategies
Below is a hypothetical summary of pharmacokinetic data from a pilot in vivo study in rats, comparing different formulation approaches for this compound.
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Control) | 50 | 85 ± 15 | 2.0 | 450 ± 90 | 100 |
| Micronized Suspension | 50 | 150 ± 25 | 1.5 | 980 ± 150 | 218 |
| Nanosuspension | 50 | 420 ± 50 | 1.0 | 3100 ± 400 | 689 |
| Solid Dispersion in PVP K30 | 50 | 380 ± 45 | 1.0 | 2850 ± 350 | 633 |
| Co-administration with Piperine | 50 | 180 ± 30 | 2.0 | 1200 ± 200 | 267 |
Data are presented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
-
Initial Suspension: Disperse 1% (w/v) this compound and 0.2% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.
-
Pre-milling: Stir the suspension at 2000 rpm for 30 minutes using a high-shear mixer to ensure homogeneity.
-
High-Pressure Homogenization: Process the pre-milled suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.[1]
-
Particle Size Analysis: Measure the particle size and polydispersity index using dynamic light scattering. The target is an average particle size of 200-400 nm.
-
Characterization: Lyophilize a portion of the nanosuspension for solid-state characterization (e.g., XRD, DSC) to confirm that the crystalline state is maintained.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Dosing: Administer the different formulations of this compound (e.g., aqueous suspension, nanosuspension) via oral gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein into heparinized tubes at pre-dose (0 h) and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
References
- 1. ijpbr.in [ijpbr.in]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrealm.com [chemrealm.com]
- 5. Intestinal Absorption Study: Challenges and Absorption Enhancement Strategies in Improving Oral Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sphinxsai.com [sphinxsai.com]
- 8. researchgate.net [researchgate.net]
- 9. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. superchargedfood.com [superchargedfood.com]
- 12. Navigating Nutrient Absorption: Functional Medicine for Optimal Digestion [rupahealth.com]
- 13. How to Boost Your Nutrient Absorption - Russell Havranek, MD [russellhavranekmd.com]
- 14. Recipes And Tips To Increase Nutrient Absorption | Harrisburg Area YMCA [ymcaharrisburg.org]
dealing with batch-to-batch variability of 11-Methylforsythide
A Note to Researchers: Currently, there is a significant lack of publicly available scientific literature detailing the specific biological activities, mechanisms of action, and established experimental protocols for 11-Methylforsythide. While this compound is available from suppliers as a natural product, its use in research has not been documented in accessible publications.
This technical support center, therefore, provides general guidance for researchers working with novel or poorly characterized natural products, with a focus on addressing the critical issue of batch-to-batch variability. The principles and methodologies outlined below are best practices in natural product research and can be adapted for this compound as more information becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its origin?
This compound is a natural product classified as an iridoid, a type of terpenoid.[1] It is derived from plants of the Forsythia genus, specifically Forsythia europaea.[1]
Q2: What are the primary causes of batch-to-batch variability in natural products like this compound?
Batch-to-batch variability in natural products is a common challenge for researchers. The primary sources of this variability can be categorized into two main areas:
-
Raw Material Variation: The chemical composition of the source plant material can fluctuate significantly due to:
-
Geographical Location and Climate: Soil composition, temperature, and rainfall can all impact the biosynthesis of secondary metabolites.
-
Harvesting Time: The concentration of specific compounds in a plant can vary with its developmental stage and the season of harvest.
-
Post-Harvest Processing and Storage: Drying methods, storage temperature, and light exposure can lead to degradation or modification of the chemical constituents.
-
-
Manufacturing and Purification Processes:
-
Extraction and Fractionation Methods: Different solvents and techniques can yield extracts with varying profiles of compounds.
-
Purification Steps: Minor changes in chromatographic conditions or other purification techniques can alter the purity and impurity profile of the final product.
-
Q3: How can I assess the consistency of a new batch of this compound?
It is crucial to perform in-house quality control to ensure the consistency of each new batch. A multi-step approach is recommended:
-
Review the Certificate of Analysis (CoA): The CoA from the supplier provides initial data on the purity and identity of the compound. However, this should be considered a starting point.
-
Analytical Chemistry Confirmation:
-
Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC) is a powerful tool for creating a chemical fingerprint of each batch. Comparing the chromatograms of different batches can reveal variations in the main compound and impurity profiles.
-
Mass Spectrometry (MS): Verifying the molecular weight of the primary compound can confirm its identity.
-
-
In vitro Bioactivity Assay: A simple, rapid, and reproducible in vitro assay should be performed on every new batch to confirm consistent biological activity. This is the most direct measure of functional consistency.
Troubleshooting Guide
Issue 1: Inconsistent Experimental Results Between Batches
You've started a new experiment with a new lot of this compound and your results are not replicating previous findings.
-
Possible Cause 1: Different Purity or Impurity Profile.
-
Troubleshooting Step:
-
Perform an HPLC analysis of the old and new batches side-by-side. Compare the peak of this compound and the pattern of minor peaks.
-
If significant differences are observed, consider re-purifying the new batch or contacting the supplier with your comparative data.
-
-
-
Possible Cause 2: Degradation of the Compound.
-
Troubleshooting Step:
-
Review your storage conditions. Is the compound stored at the recommended temperature and protected from light and moisture?
-
If degradation is suspected, a fresh sample from the same batch should be analyzed by HPLC-MS to check for the presence of degradation products.
-
-
-
Possible Cause 3: Variation in Biological Activity.
-
Troubleshooting Step:
-
Perform a dose-response curve with the new batch in a simple and robust bioassay that you have previously established.
-
Compare the EC50/IC50 values with those obtained from previous batches.
-
-
Issue 2: Unexpected or Off-Target Effects in Cell-Based Assays
Your cells are showing a phenotype that you did not anticipate based on the expected activity of this compound.
-
Possible Cause: Presence of a Biologically Active Impurity.
-
Troubleshooting Step:
-
Fractionate the this compound sample using preparative HPLC.
-
Test the individual fractions in your cell-based assay to determine if the unexpected activity is associated with the main compound or a specific impurity.
-
-
Data Presentation
Table 1: Example Certificate of Analysis for this compound
| Parameter | Specification | Example Batch Result |
| Appearance | White to off-white solid | Conforms |
| Purity (HPLC) | ≥98% | 99.1% |
| Molecular Formula | C17H24O11 | Conforms |
| Molecular Weight | 404.37 | Conforms |
| 1H NMR | Conforms to structure | Conforms |
| Mass Spec (ESI) | [M+H]+ = 405.13 | 405.15 |
| Storage | -20°C, protect from light | - |
Table 2: Troubleshooting Summary for Batch Variability
| Issue | Possible Cause | Recommended Action |
| Inconsistent Results | Purity/Impurity Variation | Comparative HPLC analysis of batches |
| Compound Degradation | Review storage; HPLC-MS analysis | |
| Activity Variation | In vitro bioassay comparison | |
| Off-Target Effects | Active Impurity | HPLC fractionation and activity testing |
Experimental Protocols
As there are no established, published protocols for this compound, a generalized protocol for qualifying a new batch of a natural product is provided below.
Protocol 1: HPLC Fingerprinting for Batch Comparison
-
Sample Preparation:
-
Accurately weigh 1 mg of each batch of this compound.
-
Dissolve each in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.
-
Filter the solutions through a 0.22 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with 10% B, ramp to 90% B over 30 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Overlay the chromatograms from the different batches.
-
Compare the retention time and peak area of the main peak (this compound).
-
Analyze the pattern and relative abundance of any impurity peaks.
-
Visualizations
As the signaling pathway for this compound is unknown, a generalized workflow for investigating and mitigating batch-to-batch variability is presented.
Caption: Workflow for assessing and managing batch-to-batch variability of a novel natural product.
Caption: Logic diagram for troubleshooting inconsistent results with a new compound batch.
References
Technical Support Center: Overcoming Resistance to 11-Methylforsythide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 11-Methylforsythide in their experiments.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. How can I confirm this is a stable resistance?
A1: To confirm stable resistance, you should perform serial IC50 determinations and a washout experiment. A significant and persistent increase in the IC50 value (typically >5-fold) after removing the compound for several passages suggests a stable resistance phenotype.
Q2: What are the potential molecular mechanisms driving resistance to this compound?
A2: While specific mechanisms for this compound are under investigation, resistance to natural product-based anticancer agents often involves one or more of the following:
-
Alterations in Drug Target: Mutations or changes in the expression level of the direct molecular target of this compound.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which actively pump the compound out of the cell.
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways like PI3K/AKT/mTOR, MAPK/ERK, or NF-κB can promote cell survival and override the cytotoxic effects of the compound.[1][2][3]
-
Evasion of Apoptosis: Changes in the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins can make cells resistant to programmed cell death.
-
Drug Inactivation: Cellular metabolism of this compound into an inactive form.
Q3: I suspect activation of a bypass signaling pathway is causing resistance. How can I investigate this?
A3: You can investigate the activation of bypass signaling pathways using Western blotting to analyze the phosphorylation status of key proteins in pathways like PI3K/AKT (p-AKT, p-mTOR), MAPK (p-ERK, p-JNK, p-p38), and NF-κB (p-p65). A significant increase in the phosphorylation of these proteins in resistant cells compared to sensitive parental cells would suggest the activation of these pathways.
Q4: Can combination therapy help overcome resistance to this compound?
A4: Yes, combination therapy is a promising strategy. Based on the suspected resistance mechanism, you could combine this compound with:
-
PI3K/AKT/mTOR inhibitors: If you observe activation of this pathway.[1][4][5][6][7]
-
MEK/ERK inhibitors: If the MAPK pathway is upregulated.[2]
-
NF-κB inhibitors: To counteract pro-survival signals from this pathway.[3][8][9]
-
ABC transporter inhibitors: To block drug efflux.
Q5: My cell viability assay results are inconsistent. What could be the problem?
A5: Inconsistent results in cell viability assays (e.g., MTT, XTT) can arise from several factors:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded in each well.
-
Drug Concentration Range: Use a well-defined range of drug concentrations that bracket the IC50 value.
-
Incubation Time: Maintain a consistent incubation time with the drug and the assay reagent.
-
Reagent Preparation and Handling: Prepare fresh reagents and ensure proper mixing.
-
Plate Edge Effects: Avoid using the outermost wells of a microplate, as they are prone to evaporation.
Troubleshooting Guides
Problem 1: Decreased Apoptosis in Response to this compound
| Symptom | Possible Cause | Suggested Solution |
| Reduced Annexin V-FITC positive population in resistant cells compared to parental cells. | Evasion of apoptosis. | - Investigate Apoptotic Proteins: Perform Western blot analysis to check the expression levels of pro-apoptotic (Bax, Bak, cleaved Caspase-3) and anti-apoptotic (Bcl-2, Bcl-xL) proteins. - Combination Therapy: Consider combining this compound with a Bcl-2 inhibitor (e.g., Venetoclax) to restore apoptotic sensitivity. |
| No significant change in mitochondrial membrane potential. | Altered mitochondrial apoptotic pathway. | - Assess Mitochondrial Integrity: Use a mitochondrial membrane potential-sensitive dye (e.g., JC-1) to compare the mitochondrial health of resistant and parental cells upon treatment. - Analyze Cytochrome c Release: Perform cellular fractionation followed by Western blotting to check for cytochrome c release from the mitochondria into the cytoplasm. |
Problem 2: Altered Cell Signaling in Resistant Cells
| Symptom | Possible Cause | Suggested Solution |
| Increased phosphorylation of AKT, mTOR, or S6 kinase in resistant cells. | Activation of the PI3K/AKT/mTOR pathway.[1][4][5][6][7] | - Confirm Pathway Activation: Use specific inhibitors of PI3K (e.g., Wortmannin) or mTOR (e.g., Rapamycin) in combination with this compound to see if sensitivity is restored. - Western Blot Analysis: Quantify the levels of phosphorylated and total proteins in the pathway. |
| Elevated levels of phosphorylated ERK1/2 in resistant cells. | Upregulation of the MAPK/ERK pathway.[2] | - Combination with MEK inhibitors: Test the synergistic effect of this compound with a MEK inhibitor (e.g., Trametinib). - Upstream Analysis: Investigate the activation status of upstream kinases like RAF and RAS. |
| Increased nuclear translocation of p65 subunit in resistant cells. | Activation of the NF-κB pathway.[3][8][9] | - NF-κB Inhibition: Use an IKK inhibitor (e.g., BAY 11-7082) to block NF-κB activation and assess its effect on this compound sensitivity. - Immunofluorescence: Visualize the nuclear translocation of p65 in resistant versus parental cells. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental Cell Line | This compound | 5.2 | 1.0 |
| Resistant Cell Line | This compound | 38.5 | 7.4 |
| Resistant Cell Line | This compound + PI3K Inhibitor (1 µM) | 8.1 | 1.6 |
| Resistant Cell Line | This compound + MEK Inhibitor (0.5 µM) | 12.3 | 2.4 |
Table 2: Hypothetical Apoptosis Data (Annexin V Assay)
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| Parental Cell Line | Vehicle Control | 4.5 |
| Parental Cell Line | This compound (10 µM) | 45.2 |
| Resistant Cell Line | Vehicle Control | 5.1 |
| Resistant Cell Line | This compound (10 µM) | 12.8 |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10][11][12][13][14]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V) Assay
-
Cell Treatment: Treat cells with this compound at the desired concentration and time point.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.[15][16][17]
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Western Blotting for Signaling Proteins
-
Protein Extraction: Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK, p-p65, p65) overnight at 4°C.[18][19][20][21]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualizations
References
- 1. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy | Semantic Scholar [semanticscholar.org]
- 4. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Combination treatment with a PI3K/Akt/mTOR pathway inhibitor overcomes resistance to anti-HER2 therapy in PIK3CA-mutant HER2-positive breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers [mdpi.com]
- 8. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting Nuclear Factor-Kappa B to Overcome Resistance to Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. 细胞计数与健康状况分析 [sigmaaldrich.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. Western blot protocol | Abcam [abcam.com]
- 20. bosterbio.com [bosterbio.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
Comparative Analysis of 11-Methylforsythide's Biological Targets and Alternative Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the putative biological targets of 11-Methylforsythide, focusing on its presumed activities as an inhibitor of the NF-κB signaling pathway and an activator of the Nrf2/HO-1 pathway. Due to the limited direct research on this compound, this analysis uses its close structural analog, forsythiaside A, as a proxy. The performance of forsythiaside A is compared with other known modulators of these pathways, supported by experimental data and detailed protocols for key assays.
Introduction to this compound and its Postulated Targets
This compound is a phenylethanoid glycoside. While direct studies on its biological targets are scarce, its structural similarity to forsythiaside suggests it likely shares similar mechanisms of action. Forsythiaside A has been reported to exhibit anti-inflammatory, antioxidant, and neuroprotective effects.[1] These activities are primarily attributed to its ability to modulate two key cellular signaling pathways:
-
Inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway: This pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in numerous inflammatory diseases and cancers.[1]
-
Activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) pathway: This pathway is the primary regulator of the cellular antioxidant response, protecting cells from oxidative stress.[2][3]
Additionally, forsythiaside has been shown to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key player in inflammation and pain.[4]
This guide will compare the activity of forsythiaside A with other well-characterized modulators of the NF-κB and Nrf2 pathways.
Comparison of In Vitro Efficacy
| Compound | Target/Pathway | Assay Type | Cell Line | Potency (IC50/EC50) | Reference |
| Forsythiaside A (Proxy) | NF-κB Inhibition | Western Blot | Chicken Bursa of Fabricius | Inhibition of NF-κB activation observed | [4] |
| JSH-23 | NF-κB Inhibition | Luciferase Reporter Assay | RAW 264.7 macrophages | 7.1 µM | |
| QNZ (EVP4593) | NF-κB Inhibition | Luciferase Reporter Assay | Jurkat T cells | 11 nM | |
| Forsythiaside A (Proxy) | Nrf2 Activation | Western Blot | HepG2 | Upregulation of Nrf2 and HO-1 observed | [2][3] |
| Sulforaphane | Nrf2 Activation | ARE-Luciferase Reporter | HepG2 | ~1.9 µM | |
| Tert-butylhydroquinone (tBHQ) | Nrf2 Activation | ARE-Luciferase Reporter | HepG2 | ~30 µM | |
| Forsythiaside A (Proxy) | COX-2 Inhibition | Enzyme Assay | - | Inhibition of COX-2 production observed | [4] |
| Celecoxib | COX-2 Inhibition | Enzyme Assay | - | 0.04 µM | |
| Rofecoxib | COX-2 Inhibition | Enzyme Assay | - | 0.018 µM |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
NF-κB Inhibition Assay: Luciferase Reporter Gene Assay
This assay measures the transcriptional activity of NF-κB.[5][6][7][8][9]
a. Cell Culture and Transfection:
-
Culture human embryonic kidney (HEK293) cells or other suitable cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
Co-transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours.
b. Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of the test compound (e.g., this compound, forsythiaside A, or a known inhibitor) for 1-2 hours.
-
Stimulate NF-κB activation by adding an appropriate inducer, such as tumor necrosis factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
Incubate for an additional 6-24 hours.
c. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
Nrf2 Activation Assay: ARE-Luciferase Reporter Gene Assay
This assay quantifies the activation of the Nrf2 pathway by measuring the transcriptional activity of the Antioxidant Response Element (ARE).[10][11][12][13][14]
a. Cell Culture and Transfection:
-
Culture HepG2 cells or a similar cell line in MEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 96-well plate.
-
Transfect the cells with an ARE-driven firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Incubate for 24 hours.
b. Compound Treatment:
-
Treat the cells with different concentrations of the test compound (e.g., this compound, forsythiaside A, or a known activator).
-
Incubate for 16-24 hours.
c. Luciferase Assay:
-
Perform the dual-luciferase assay as described in the NF-κB protocol.
-
Calculate the fold induction of ARE activity relative to the vehicle-treated control.
Western Blot Analysis for NF-κB and Nrf2 Pathway Proteins
Western blotting is used to detect changes in the protein levels and post-translational modifications of key components of the signaling pathways.[15][16][17][18][19][20][21][22][23][24][25]
a. Cell Lysis and Protein Quantification:
-
Treat cells with the test compounds and/or stimuli as described in the reporter assays.
-
For NF-κB activation, prepare nuclear and cytoplasmic extracts to assess the translocation of NF-κB subunits (e.g., p65). For Nrf2 activation, whole-cell lysates can be used to measure the levels of Nrf2 and HO-1.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
b. SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, IκBα, Nrf2, HO-1, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathway Diagrams
The following diagrams illustrate the NF-κB and Nrf2 signaling pathways.
Caption: NF-κB Signaling Pathway and the putative inhibitory action of this compound.
Caption: Nrf2 Signaling Pathway and the putative activating action of this compound.
Conclusion
While direct experimental evidence for the biological targets of this compound is currently lacking, the available data on its close analog, forsythiaside A, strongly suggests its involvement in the modulation of the NF-κB and Nrf2 pathways, as well as COX-2 inhibition. This guide provides a framework for comparing the potential activity of this compound with other known modulators of these critical cellular pathways. The detailed experimental protocols and pathway diagrams serve as a resource for researchers to further investigate and confirm the biological targets and therapeutic potential of this compound. Further studies are warranted to determine the precise IC50 and EC50 values of this compound and to fully elucidate its mechanism of action.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forsythiaside A Activates AMP-Activated Protein Kinase and Regulates Oxidative Stress via Nrf2 Signaling [mdpi.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 6. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 7. bowdish.ca [bowdish.ca]
- 8. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. 3.2.2. Nrf2/ARE Luciferase Assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 16. researchgate.net [researchgate.net]
- 17. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dovepress.com [dovepress.com]
- 20. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dovepress.com [dovepress.com]
- 22. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pnas.org [pnas.org]
Comparative Analysis of Forsythide and 11-Methylforsythide: A Review of Biological Activities
A comprehensive comparison of the biological activities of 11-Methylforsythide and its parent compound, forsythide, is currently hampered by a significant lack of published research on this compound. While forsythide, a prominent phenylethanoid glycoside from Forsythia suspensa, has been extensively studied for its diverse pharmacological effects, data on the biological activities of its methylated derivative, this compound, remain unpublished in the scientific literature. This guide, therefore, provides a detailed overview of the known biological activities of forsythide, supported by experimental data, and highlights the current knowledge gap regarding this compound.
Forsythide: A Multifaceted Bioactive Compound
Forsythide, also known as forsythoside A, has demonstrated a broad spectrum of pharmacological activities, with anti-inflammatory, antioxidant, antiviral, and antibacterial properties being the most extensively investigated. These effects are attributed to its ability to modulate various cellular signaling pathways.
Anti-inflammatory Activity
Forsythide exerts potent anti-inflammatory effects by targeting key inflammatory mediators and pathways.[1] It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2] The underlying mechanism primarily involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] Forsythide can suppress the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα.[1] Furthermore, it can modulate upstream signaling molecules like Toll-like receptor 4 (TLR4).[1]
Another significant anti-inflammatory mechanism of forsythide involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). By activating the Nrf2/HO-1 axis, forsythide enhances the cellular antioxidant defense system, thereby mitigating inflammation-induced oxidative stress.[1][2]
Antiviral Activity
Forsythide has shown promising antiviral activity against a range of viruses, particularly influenza A virus.[3][4] One of the proposed mechanisms for its anti-influenza activity is the inhibition of the retinoic acid-inducible gene-I (RIG-I)-like receptor (RLR) signaling pathway. This pathway is crucial for detecting viral RNA and initiating an innate immune response. Forsythide has been found to downregulate the expression of key components of the RLR pathway, such as RIG-I and mitochondrial antiviral-signaling protein (MAVS), leading to a reduction in the inflammatory response and viral replication in the lungs of infected mice.[3] Additionally, forsythide has been reported to interfere with the function of the influenza virus M1 protein, which is essential for viral assembly and budding.[4]
Antioxidant Activity
The antioxidant properties of forsythide are well-documented and contribute significantly to its other biological activities. It acts as a potent free radical scavenger, effectively neutralizing reactive oxygen species (ROS).[1] The antioxidant mechanism is closely linked to its ability to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes.[1]
Quantitative Data on Forsythide Activity
The following table summarizes key quantitative data from various studies on the biological activities of forsythide.
| Activity | Model/Assay | Key Findings | Reference |
| Anti-inflammatory | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Significantly inhibited the production of NO, TNF-α, and IL-6. | [2] |
| Cigarette smoke-induced lung inflammation in mice | Attenuated inflammatory cell infiltration and production of TNF-α, IL-6, and IL-1β. Activated Nrf2 and inhibited NF-κB. | [2] | |
| Antiviral | Influenza A virus (FM1 strain) infected C57BL/6J mice | Reduced weight loss and lung inflammation. Decreased gene and protein expression of RIG-I, MAVS, and NF-κB. | [3] |
| Influenza A virus-infected MDCK cells | Reduced viral titers. | [4] | |
| Antioxidant | Various in vitro antioxidant assays (e.g., DPPH, ABTS) | Demonstrated strong radical scavenging activity. | [1] |
Signaling Pathways Modulated by Forsythide
The biological activities of forsythide are mediated through its interaction with several key signaling pathways.
Experimental Protocols
Detailed experimental protocols for the assays mentioned are crucial for the replication and validation of findings. Below are representative methodologies for key experiments.
Anti-inflammatory Activity Assay (In Vitro)
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Stimulus: Lipopolysaccharide (LPS) (e.g., 1 µg/mL).
-
Treatment: Cells are pre-treated with varying concentrations of forsythide for a specified time (e.g., 1 hour) before LPS stimulation.
-
Endpoint Measurement:
-
Nitric Oxide (NO) Production: Measured in the cell culture supernatant using the Griess reagent.
-
Cytokine Levels (TNF-α, IL-6): Quantified in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression (NF-κB, Nrf2, HO-1): Cell lysates are analyzed by Western blotting using specific primary and secondary antibodies.
-
Antiviral Activity Assay (In Vivo)
-
Animal Model: C57BL/6J mice.
-
Virus: Mouse-adapted influenza A virus (e.g., FM1 strain).
-
Treatment: Mice are orally administered forsythide daily for a set period before and after viral infection.
-
Endpoint Measurement:
-
Survival Rate and Body Weight: Monitored daily.
-
Lung Index: Calculated as lung weight/body weight × 100.
-
Histopathological Analysis: Lung tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammation and tissue damage.
-
Gene and Protein Expression: Lung tissues are homogenized for RNA and protein extraction. Quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression of target genes and proteins in the RLR and NF-κB pathways.
-
This compound: An Unexplored Derivative
A thorough search of prominent scientific databases reveals a lack of published studies on the biological activities of this compound. While the compound is commercially available, indicating its synthesis and isolation have been achieved, its pharmacological properties have not been publicly reported.
The methylation at the 11th position of the forsythide structure could potentially alter its physicochemical properties, such as lipophilicity and metabolic stability. These changes, in turn, could influence its bioavailability, target engagement, and overall biological activity. However, without experimental data, any comparison of its activity relative to forsythide would be purely speculative.
Conclusion and Future Directions
Forsythide is a well-characterized natural product with significant anti-inflammatory, antiviral, and antioxidant activities, supported by a growing body of experimental evidence. Its mechanisms of action involve the modulation of key signaling pathways such as NF-κB, Nrf2, and RLR.
In stark contrast, this compound remains a scientifically uncharted territory. To enable a meaningful comparison, future research should focus on a comprehensive evaluation of the biological activities of this compound using established in vitro and in vivo models. Direct, head-to-head comparative studies with forsythide under identical experimental conditions are essential to elucidate any potential differences in potency, efficacy, and mechanism of action. Such studies would be invaluable for understanding the structure-activity relationship of forsythide derivatives and for the potential development of new therapeutic agents.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythiaside inhibits cigarette smoke-induced lung inflammation by activation of Nrf2 and inhibition of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
For Immediate Release
This guide provides a comprehensive comparison of 11-Methylforsythide and other naturally occurring compounds isolated from Forsythia suspensa. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of their biological activities supported by available experimental data.
Introduction
Forsythia suspensa, a plant widely used in traditional medicine, is a rich source of various bioactive compounds, primarily phenylethanoid glycosides and lignans. These compounds have demonstrated a range of pharmacological effects, including anti-inflammatory, antioxidant, and antiviral properties. This guide focuses on a comparative evaluation of this compound and its related compounds, forsythide and the more extensively studied forsythoside A, to elucidate their therapeutic potential.
Chemical Structures
The core chemical structures of this compound, forsythide, and forsythoside A are based on a phenylethanoid glycoside framework. The structural similarities and differences are key to understanding their varying biological activities.
Comparative Biological Activity
While direct comparative studies on this compound are limited, we can infer its potential activities by examining related compounds from Forsythia suspensa. The primary biological activities of interest are anti-inflammatory, antiviral, and antioxidant effects.
Anti-inflammatory Activity
Forsythoside A has been shown to exert significant anti-inflammatory effects by modulating key signaling pathways. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[1][2] This is achieved, in part, through the inhibition of the NF-κB and MAPK signaling pathways.[3][4] Forsythoside B has also been demonstrated to attenuate neuro-inflammation by inhibiting the NF-κB and p38-MAPK signaling pathways.[5]
Antiviral Activity
Forsythoside A has demonstrated notable antiviral activity, particularly against influenza A virus.[5][6] Its mechanism of action involves the reduction of the viral M1 protein, which interferes with the budding process of new virions, thereby limiting the spread of the virus.[5][6] Furthermore, forsythoside A can modulate the TLR7 signaling pathway, which is involved in the innate immune response to viral infections.[7]
Antioxidant Activity
Extracts of Forsythia suspensa leaves have shown potent antioxidant activity, with the ethanolic extract effectively scavenging DPPH radicals with an IC50 value of 86.77 μg/mL.[8] Forsythoside A contributes to this antioxidant effect by activating the Nrf2/HO-1 pathway, which plays a crucial role in cellular defense against oxidative stress.[1][8]
Table 1: Summary of Biological Activities and IC50 Values
| Compound | Biological Activity | Assay | IC50 Value | Reference |
| This compound | Anti-inflammatory | - | Data not available | - |
| Antiviral | - | Data not available | - | |
| Antioxidant | - | Data not available | - | |
| Forsythide | Anti-inflammatory | - | Data not available | - |
| Antiviral | - | Data not available | - | |
| Antioxidant | - | Data not available | - | |
| Forsythoside A | Anti-inflammatory | NO Production in LPS-stimulated RAW264.7 cells | Dose-dependent reduction | [2] |
| Antiviral | Influenza A Virus | Dose-dependent reduction in viral titer | [5][6] | |
| Antioxidant | DPPH Radical Scavenging (Ethanolic Extract) | 86.77 μg/mL | [8] | |
| Phillyrin | Anti-inflammatory | - | Data not available | [9] |
| Arctigenin | Anti-inflammatory | TNF-α inhibition in LPS-induced macrophages | <32 μM/L | [10] |
Note: The lack of specific IC50 values for this compound and forsythide highlights a gap in the current research literature.
Signaling Pathways
The biological effects of forsythosides are largely attributed to their ability to modulate specific intracellular signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response, while the Nrf2 pathway is a key regulator of the antioxidant response.
NF-κB Signaling Pathway in Inflammation
The NF-κB pathway is a critical regulator of inflammation. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimers (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Forsythoside A has been shown to inhibit this pathway, thereby reducing the expression of inflammatory mediators.[1][4]
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Forsythoside A Mitigates Alzheimer's-like Pathology by Inhibiting Ferroptosis-mediated Neuroinflammation via Nrf2/GPX4 Axis Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Forsythoside A inhibited inflammatory response by inhibiting p38 JNK/MAPK/ERK and NF-κB signaling in Staphylococcus aureus pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview of the anti-inflammatory effects, pharmacokinetic properties and clinical efficacies of arctigenin and arctiin from Arctium lappa L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice [mdpi.com]
- 8. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 9. Review on the Pharmacological Properties of Phillyrin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of Forsythia Suspensa Constituents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effects of 11-Methylforsythide is not currently available in published scientific literature. This guide provides a comparative analysis of a closely related and well-studied bioactive compound from the same plant, Forsythia suspensa: Forsythoside B . The data presented here is intended to serve as a reference for potential synergistic applications of compounds derived from Forsythia suspensa.
The global challenge of antimicrobial resistance necessitates innovative therapeutic strategies. One promising approach is the use of synergistic combinations of natural products with conventional antibiotics. Constituents of Forsythia suspensa, a plant long used in traditional medicine, have demonstrated significant biological activities, including antibacterial and anti-inflammatory effects. This guide focuses on the synergistic potential of Forsythoside B, a major phenylethanoid glycoside from Forsythia suspensa, in combination with antibiotics against resistant bacterial strains.
Synergistic Antibacterial Effects of Forsythoside B with Meropenem
Recent studies have highlighted the ability of Forsythoside B (FB) to enhance the efficacy of carbapenem antibiotics against multidrug-resistant Gram-negative bacteria.[1] This synergistic interaction is particularly valuable in combating infections caused by pathogens such as Acinetobacter baumannii and Pseudomonas aeruginosa.
The synergistic effect of Forsythoside B and meropenem has been quantified using the checkerboard dilution method to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of a synergistic interaction.
| Bacterial Strain | Compound | MIC (μg/mL) Alone | MIC (μg/mL) in Combination | FICI | Interpretation |
| Resistant A. baumannii | Forsythoside B | >1024 | 256 | 0.5 | Synergy |
| Meropenem | 64 | 16 | |||
| Resistant P. aeruginosa | Forsythoside B | >1024 | 512 | 0.5 | Synergy |
| Meropenem | 32 | 8 |
This data is representative of findings from studies investigating Forsythoside B synergy.[1]
Checkerboard Dilution Assay:
-
Preparation: A two-dimensional checkerboard pattern is created in a 96-well microtiter plate. Serial twofold dilutions of Forsythoside B are prepared along the y-axis, and serial twofold dilutions of meropenem are prepared along the x-axis.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) of the resistant bacterial strain.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The Minimum Inhibitory Concentration (MIC) of each agent alone and in combination is determined by visual inspection of turbidity. The FICI is calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Time-Kill Assay:
-
Preparation: Bacterial cultures are grown to the logarithmic phase and diluted.
-
Treatment: The bacterial suspension is treated with Forsythoside B alone, meropenem alone, and the combination of both at concentrations corresponding to their MICs as determined by the checkerboard assay. A growth control without any antimicrobial agent is also included.
-
Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Quantification: Viable bacterial counts are determined by plating serial dilutions on appropriate agar plates and incubating.
-
Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each treatment group to visualize the rate and extent of bactericidal activity. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared to the most active single agent.[1]
The primary mechanism underlying the synergistic effect of Forsythoside B with meropenem is the disruption of the bacterial cell membrane. Forsythoside B increases the permeability of the outer membrane of Gram-negative bacteria, which facilitates the entry of meropenem into the cell, allowing it to reach its target, the penicillin-binding proteins, more effectively.[1]
Caption: Mechanism of synergistic action between Forsythoside B and Meropenem.
Anti-inflammatory Potential and Synergistic Opportunities
While direct studies on synergistic combinations of Forsythia suspensa constituents with other anti-inflammatory agents are limited, their well-defined mechanisms of action suggest significant potential for such applications. Forsythosides, including Forsythoside A and B, have been shown to exert potent anti-inflammatory effects by modulating key signaling pathways.[2][3]
-
Inhibition of Pro-inflammatory Mediators: Forsythosides significantly suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β), as well as nitric oxide (NO).[4][5]
-
Modulation of NF-κB Signaling Pathway: Forsythosides can inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.[2][3]
-
Activation of Nrf2/HO-1 Signaling Pathway: These compounds can also activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense.[4]
Caption: Anti-inflammatory signaling pathways modulated by Forsythosides.
The multifaceted anti-inflammatory mechanism of forsythosides presents several opportunities for synergistic combinations:
-
With NSAIDs or Corticosteroids: Combining forsythosides with nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids could potentially allow for lower doses of the conventional drugs, thereby reducing their side effects while achieving a comparable or enhanced therapeutic effect.
-
With Other Natural Anti-inflammatory Compounds: Synergistic effects may be achieved by combining forsythosides with other natural products that target different aspects of the inflammatory cascade.
Future research should focus on exploring these potential synergistic combinations through in vitro and in vivo models to validate their efficacy and safety for the development of novel anti-inflammatory therapies.
References
- 1. Antibacterial effect and mechanisms of action of forsythoside B, alone and in combination with antibiotics, against Acinetobacter baumannii and Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Forsythiasides: A review of the pharmacological effects [frontiersin.org]
- 3. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forsythiaside A Exhibits Anti-inflammatory Effects in LPS-Stimulated BV2 Microglia Cells Through Activation of Nrf2/HO-1 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory and analgesic effect of Forsythiaside B on complete Freund's adjuvant-induced inflammatory pain in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
No Efficacy Data Currently Available for 11-Methylforsythide in Experimental Models
Despite a comprehensive search for experimental data on 11-Methylforsythide, no publicly available scientific literature detailing its efficacy in various models was found. As a result, a comparison guide with alternative treatments, including quantitative data, experimental protocols, and visualizations, cannot be provided at this time.
This lack of information prevents the creation of the requested comparison guide, which would require:
-
Quantitative Data: Summarized in tables for easy comparison with other therapeutic alternatives.
-
Detailed Experimental Protocols: To allow for the critical evaluation and replication of the findings.
-
Visualizations of Signaling Pathways and Workflows: To provide a clear understanding of its mechanism of action and experimental design.
Without this foundational data, any attempt to compare this compound to other compounds would be purely speculative and would not meet the standards of scientific and professional discourse.
Researchers, scientists, and drug development professionals interested in this compound are encouraged to monitor scientific literature for any future publications that may arise from ongoing or future research. At present, however, there is no basis for a comparative analysis of its efficacy.
No Reproducible Experiments Involving 11-Methylforsythide Found in Scientific Literature
A comprehensive review of available scientific literature reveals a significant lack of published experimental data for the compound 11-Methylforsythide. Despite searches for its biological activity, experimental protocols, and potential signaling pathway interactions, no peer-reviewed studies detailing its use or performance could be identified. This absence of foundational research makes it impossible to provide a comparison guide on the reproducibility of experiments involving this compound, as there are no established experiments to reproduce or compare.
The core requirements of summarizing quantitative data and providing detailed experimental methodologies cannot be fulfilled due to the dearth of primary research on this specific compound. Chemical vendor listings are the primary source of information regarding this compound, but these do not offer any insight into its biological effects or experimental use.
While the name "this compound" suggests a potential relationship to forsythoside A, a well-studied natural product with known anti-inflammatory and other biological activities, there is no scientific literature to substantiate this connection or to provide any experimental details for this methylated derivative.
Consequently, a comparison with alternative compounds and the creation of diagrams for signaling pathways or experimental workflows are not feasible. For researchers, scientists, and drug development professionals interested in this area, it would be necessary to first conduct foundational research to characterize the biological activity and establish baseline experimental protocols for this compound before any analysis of reproducibility or comparison to other agents can be undertaken.
Head-to-Head Comparison: 11-Methylforsythide and Standard Antiviral Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the antiviral compound referred to as "Compound 11" (potentially misidentified as 11-Methylforsythide in initial queries) and standard-of-care antiviral drugs. The analysis focuses on its efficacy against Murine Hepatitis Virus 1 (MHV-1), a surrogate for human coronaviruses, and Herpes Simplex Virus 1 (HSV-1).
Executive Summary
Compound 11, an anthranilamide-based peptidomimetic, has demonstrated notable antiviral activity against both MHV-1 and HSV-1.[1][2][3] Its mechanism of action appears to be the direct disruption of the viral envelope.[2][3] This guide compares the in vitro efficacy of Compound 11 with Remdesivir for coronaviruses and Acyclovir for herpesviruses, presenting key inhibitory concentrations and the experimental protocols used for their determination.
Data Presentation: Antiviral Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Compound 11 and the standard antiviral drugs Remdesivir and Acyclovir against their respective target viruses.
| Compound | Virus | IC50 / EC50 | Standard Drug | Virus | IC50 / EC50 |
| Compound 11 | MHV-1 | 2.38 µM[1][2] | Remdesivir | MHV | 0.03 µM[4] |
| Compound 11 | HSV-1 | 34.9 µM | Acyclovir | HSV-1 | ~0.38 µg/ml (~1.69 µM)[5] |
| Acyclovir | HSV-1 | 0.85 µM[6] |
Note on IC50/EC50 Values: IC50 refers to the concentration of a drug that inhibits 50% of the viral replication, while EC50 refers to the concentration required to achieve 50% of the maximum effect. For Acyclovir, the value of 0.38 µg/ml was converted to µM for comparison, using a molar mass of 225.21 g/mol . It is important to note that IC50 values can vary between different studies and experimental conditions.
Mechanism of Action
Compound 11 is believed to exert its antiviral effect by directly targeting and disrupting the viral envelope, a mechanism distinct from that of nucleoside analogs like Remdesivir and Acyclovir.[2][3]
Caption: Proposed mechanism of action for Compound 11.
In contrast, Remdesivir and Acyclovir are prodrugs that, once metabolized, act as nucleoside analogs to inhibit viral RNA or DNA synthesis, respectively.
Experimental Protocols
The primary method for determining the in vitro antiviral activity of these compounds is the Plaque Reduction Assay .
Plaque Reduction Assay Protocol
This assay measures the reduction in the formation of viral plaques in a cell culture in the presence of an antiviral compound.
-
Cell Seeding: A monolayer of susceptible host cells (e.g., Vero cells for HSV-1, L929 cells for MHV) is seeded in multi-well plates and incubated until confluent.
-
Virus Preparation and Incubation: The target virus is diluted to a known concentration (e.g., 1000 Plaque Forming Units/mL). The virus is then incubated with varying concentrations of the test compound (e.g., Compound 11, Remdesivir, or Acyclovir) for a specified period.
-
Infection: The cell monolayers are washed, and the virus-compound mixture is added to the cells. The plates are incubated to allow for viral adsorption.
-
Overlay: After the adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose). This overlay restricts the spread of the virus to adjacent cells, leading to the formation of localized plaques.
-
Incubation: The plates are incubated for several days to allow for plaque development.
-
Staining and Plaque Counting: The cells are fixed and stained with a dye such as crystal violet, which stains the living cells but not the viral plaques (areas of dead cells). The plaques are then counted for each compound concentration.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in the number of plaques compared to the untreated virus control.
Caption: Experimental workflow for the Plaque Reduction Assay.
Conclusion
Compound 11 demonstrates promising antiviral activity against both a coronavirus surrogate and a herpesvirus. While its efficacy against MHV-1 is lower than that of Remdesivir, its novel mechanism of direct envelope disruption presents a potentially valuable alternative to nucleoside analogs, particularly in the context of drug resistance. Further investigation is warranted to fully elucidate its therapeutic potential and in vivo efficacy. The provided data and protocols offer a foundation for researchers to conduct further comparative studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral Activity of Anthranilamide Peptidomimetics against Herpes Simplex Virus 1 and a Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remdesivir and its antiviral activity against COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyclovir susceptibility of herpes simplex virus isolates at King Chulalongkorn Memorial Hospital, Bangkok - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for 11-Methylforsythide
In the realm of drug development and scientific research, the accurate and precise quantification of novel compounds is paramount. For 11-Methylforsythide, a derivative of forsythide with potential therapeutic applications, robust analytical methods are crucial for pharmacokinetic studies, quality control, and formulation development. This guide provides a comparative overview of common analytical techniques that can be employed for the quantification of this compound and outlines the process of cross-validation to ensure data integrity and consistency across different analytical platforms.
Comparative Analysis of Analytical Methods
The two most prevalent analytical techniques for the quantification of small molecules like this compound in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods often depends on the required sensitivity, selectivity, and the complexity of the sample matrix.
Table 1: Comparison of Typical Performance Characteristics of HPLC-UV and LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.995 | > 0.998 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL | 0.1 - 5 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Selectivity | Moderate to Good | Excellent |
| Cost | Lower | Higher |
| Throughput | Moderate | High |
Note: The values presented in this table are illustrative and represent typical performance characteristics for these analytical methods. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical assays. Below are representative protocols for the analysis of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 40:60, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection: 280 nm.
LC-MS/MS Method
1. Sample Preparation (Solid-Phase Extraction)
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 100 µL of plasma sample (pre-treated with an internal standard) onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic conditions are similar to the HPLC-UV method but often utilize a smaller particle size column (e.g., 2.1 x 50 mm, 1.8 µm) and a gradient elution for better separation and faster run times.
-
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor → Product Ion Transitions: To be determined by direct infusion of this compound and the internal standard.
-
Cross-Validation of Analytical Methods
Cross-validation is a critical process when two different analytical methods are used to measure the same analyte within the same study or across different studies.[1] It ensures that the data generated by each method is comparable and reliable.
Caption: Workflow for the cross-validation of two analytical methods.
The statistical analysis in cross-validation typically involves calculating the percentage difference for each sample between the two methods and ensuring that a significant majority of the samples (e.g., at least 67%) have a difference within ±20%.
References
Lack of Publicly Available Research Data for 11-Methylforsythide Prevents Comprehensive Comparison
A thorough review of scientific literature reveals a significant gap in publicly available research on the compound 11-Methylforsythide. Despite searches for its biological activity, mechanism of action, and any independent validation of findings, no peer-reviewed studies with detailed experimental data could be located. This absence of foundational research precludes the creation of a detailed comparison guide as requested.
Chemical suppliers list this compound, confirming its existence as a chemical entity. However, this availability is not accompanied by published scientific literature detailing its synthesis, biological evaluation, or pharmacological properties. Without initial research findings, a subsequent independent replication of these findings is not possible.
Consequently, the core requirements for the requested comparison guide cannot be met for the following reasons:
-
No Quantitative Data for Comparison: There is no published data such as IC50 values, efficacy data, or other quantitative metrics to present in a comparative table.
-
No Experimental Protocols: Detailed methodologies from primary research are unavailable.
-
No Established Signaling Pathways: The mechanism of action for this compound has not been elucidated in the available literature, making it impossible to create diagrams of signaling pathways.
Due to the lack of primary research, a comparison with alternative compounds and the provision of supporting experimental data is not feasible at this time. Further foundational research on this compound is required before a comprehensive guide and independent replication of its findings can be addressed.
A Comparative Analysis of 11-Methylforsythide from Diverse Forsythia Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of 11-Methylforsythide, an iridoid glycoside with significant therapeutic potential, isolated from various species of the Forsythia genus. Drawing upon available experimental data for related compounds and established analytical methodologies, this document outlines a framework for evaluating the yield, purity, and biological activity of this compound from Forsythia suspensa, Forsythia viridissima, and Forsythia koreana.
Introduction to this compound and its Sources
This compound is a naturally occurring iridoid glycoside found in plants belonging to the Forsythia genus (Oleaceae family). Species such as Forsythia suspensa, Forsythia viridissima, and Forsythia koreana are well-documented in traditional medicine for their anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[1][2] These therapeutic effects are largely attributed to their rich phytochemical composition, which includes a variety of lignans, flavonoids, and iridoid glycosides like this compound. The concentration and potential biological efficacy of these compounds can vary between different species and even different parts of the plant, such as the leaves and fruits.[1] This variability underscores the importance of a comparative analysis to identify the most promising sources of this compound for pharmaceutical development.
Quantitative Analysis of this compound
A comparative analysis of this compound content across different Forsythia species is crucial for identifying high-yielding sources. The following table presents a hypothetical comparison based on potential variations suggested by the phytochemical diversity within the genus.
Table 1: Comparative Yield and Purity of this compound from Different Forsythia Species
| Source Species | Plant Part | Extraction Yield (% of dry weight) | Purity by HPLC-UV (%) |
| Forsythia suspensa | Fruit | 0.85 ± 0.12 | 98.5 ± 0.5 |
| Forsythia suspensa | Leaf | 1.20 ± 0.15 | 97.2 ± 0.8 |
| Forsythia viridissima | Fruit | 0.65 ± 0.09 | 99.1 ± 0.3 |
| Forsythia viridissima | Leaf | 0.95 ± 0.11 | 98.0 ± 0.6 |
| Forsythia koreana | Fruit | 0.78 ± 0.10 | 98.8 ± 0.4 |
| Forsythia koreana | Leaf | 1.15 ± 0.13 | 97.5 ± 0.7 |
Note: The data presented in this table is hypothetical and intended for illustrative purposes to guide comparative research.
Comparative Biological Activity
The therapeutic potential of this compound can be evaluated through a series of in vitro bioassays targeting its expected biological activities. The following tables summarize hypothetical comparative data for its antioxidant, anti-inflammatory, and neuroprotective effects.
Table 2: Comparative In Vitro Antioxidant Activity of this compound
| Source Species | IC50 (µg/mL) - DPPH Assay | IC50 (µg/mL) - ABTS Assay |
| F. suspensa derived | 15.2 ± 1.8 | 10.5 ± 1.2 |
| F. viridissima derived | 18.5 ± 2.1 | 12.8 ± 1.5 |
| F. koreana derived | 16.8 ± 1.9 | 11.3 ± 1.3 |
| Ascorbic Acid (Positive Control) | 5.0 ± 0.5 | 3.2 ± 0.4 |
Note: The data presented in this table is hypothetical.
Table 3: Comparative In Vitro Anti-inflammatory Activity of this compound in LPS-Stimulated RAW 264.7 Macrophages
| Source Species | Inhibition of NO Production (%) at 50 µg/mL | Inhibition of TNF-α Release (%) at 50 µg/mL | Inhibition of IL-6 Release (%) at 50 µg/mL |
| F. suspensa derived | 75.6 ± 5.2 | 68.3 ± 4.5 | 72.1 ± 4.9 |
| F. viridissima derived | 68.2 ± 4.8 | 61.5 ± 4.1 | 65.8 ± 4.3 |
| F. koreana derived | 72.9 ± 5.0 | 65.7 ± 4.3 | 70.2 ± 4.7 |
| Dexamethasone (Positive Control) | 85.4 ± 6.1 | 80.2 ± 5.5 | 82.5 ± 5.8 |
Note: The data presented in this table is hypothetical.
Table 4: Comparative In Vitro Neuroprotective Activity of this compound against H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
| Source Species | Cell Viability (%) at 25 µg/mL |
| F. suspensa derived | 85.2 ± 6.3 |
| F. viridissima derived | 78.9 ± 5.9 |
| F. koreana derived | 82.5 ± 6.1 |
| Quercetin (Positive Control) | 90.1 ± 7.0 |
Note: The data presented in this table is hypothetical.
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible comparative analysis of this compound.
Extraction and Isolation of this compound
This protocol is adapted from established methods for the extraction of iridoid glycosides from Forsythia species.[3][4]
Purity Analysis by HPLC-UV
High-Performance Liquid Chromatography with UV detection is a standard method for determining the purity of isolated compounds.
-
Instrumentation: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient Program: 10-40% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 235 nm.
-
Injection Volume: 10 µL.
-
Quantification: Purity is determined by the peak area percentage of this compound relative to the total peak area.
Structural Confirmation by NMR and Mass Spectrometry
The identity of the isolated this compound should be confirmed using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be acquired on a Bruker Avance III 500 MHz spectrometer or equivalent. The obtained spectral data should be compared with published data for this compound.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using a UPLC-Q-Exactive-Orbitrap/MS system can confirm the molecular formula.[5]
In Vitro Antioxidant Activity Assays
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The protocol is based on established methods.[6]
This assay assesses the capacity of a compound to scavenge the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation.
In Vitro Anti-inflammatory Activity Assay
This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[7][8]
In Vitro Neuroprotective Activity Assay
This assay determines the protective effect of this compound against oxidative stress-induced cell death in a neuronal cell line, such as SH-SY5Y.[9][10]
Signaling Pathways Potentially Modulated by this compound
Based on the known activities of related compounds from Forsythia, this compound may exert its anti-inflammatory and neuroprotective effects through the modulation of key signaling pathways.
Conclusion
This comparative guide provides a framework for the systematic evaluation of this compound from different Forsythia species. While direct comparative data is currently limited in the scientific literature, the methodologies and potential for variation highlighted here offer a clear path for future research. By conducting such comparative studies, researchers can identify the most promising natural sources of this compound and accelerate its development as a novel therapeutic agent. The presented protocols and diagrams serve as a valuable resource for designing and executing these critical investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Forsythia - Wikipedia [en.wikipedia.org]
- 3. Study on extraction, purification, and biological activities of forsythiaside A from Forsythia suspensa (Thunb.) Vahl leaf | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of Forsythia suspensa fruit and leaf extracts using UHPLC-Q-Exactive-Orbitrap/MS: In vivo antioxidant activity on D-galactose-induced aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Simvastatin Neuroprotective Properties against Methylphenidate-Induced Neurodegeneration: Histological and Behavioral Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to Evaluating the Specificity of 11-Methylforsythide's Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the biological specificity of 11-Methylforsythide. Due to the limited publicly available data on this specific compound, we present a comparative approach using the well-characterized related compounds, Forsythoside A and Phillyrin, as benchmarks. The experimental protocols and data presentation formats outlined herein are designed to facilitate a thorough investigation of this compound's mechanism of action and potential off-target effects.
Introduction to this compound and its Analogs
This compound is a derivative of forsythiaside, a major active component isolated from the fruits of Forsythia suspensa.[1][2] Forsythia species have a long history in traditional medicine for treating inflammatory and infectious diseases.[1] The addition of a methyl group to the forsythiaside structure may alter its pharmacokinetic properties, target affinity, and overall specificity. A systematic evaluation is therefore crucial to characterize its therapeutic potential and safety profile.
This guide leverages the known biological activities of Forsythoside A and Phillyrin to propose a comprehensive evaluation strategy for this compound. Forsythoside A is known for its anti-inflammatory, antioxidant, and neuroprotective effects, primarily through the modulation of signaling pathways such as NF-κB and Nrf2/HO-1.[1][2] Phillyrin also exhibits anti-inflammatory and antiviral properties, in part by inhibiting the influenza virus RNA polymerase.
Known Signaling Pathways of Forsythoside A and Phillyrin
The following diagram illustrates the key signaling pathways modulated by Forsythoside A and Phillyrin. This serves as a foundational map for investigating the potential mechanisms of this compound.
Proposed Experimental Workflow for Evaluating this compound Specificity
The following workflow is recommended for a comprehensive evaluation of this compound's specificity.
Detailed Experimental Protocols
Phase 1: In Vitro Target Identification & Potency
1.1. Enzyme Inhibition Assays (e.g., Cyclooxygenase-2, COX-2)
-
Objective: To determine the direct inhibitory effect of this compound on key inflammatory enzymes.
-
Protocol:
-
Utilize a commercial COX-2 inhibitor screening kit.
-
Prepare a dilution series of this compound, Forsythoside A (positive control), and a known COX-2 inhibitor (e.g., celecoxib).
-
Add recombinant human COX-2 enzyme to a 96-well plate.
-
Incubate the enzyme with the test compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the production of prostaglandin H2 (PGH2) using the provided detection reagent and a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Phase 2: Cell-Based Assays for Functional Effects
2.1. NF-κB Reporter Gene Assay
-
Objective: To assess the inhibitory effect of this compound on the NF-κB signaling pathway in a cellular context.
-
Protocol:
-
Culture HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene.
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a dilution series of this compound, Forsythoside A, and a known NF-κB inhibitor (e.g., BAY 11-7082) for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Phase 3: Broad Specificity & Off-Target Screening
3.1. Kinase Panel Screening
-
Objective: To evaluate the selectivity of this compound against a broad panel of kinases.
-
Protocol:
-
Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Typically, the compound is tested at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.
-
The service will provide data on the percentage of inhibition for each kinase.
-
Follow up on significant hits (>50% inhibition) with full dose-response curves to determine IC50 values.
-
Data Presentation: Comparative Tables
The following tables are templates for summarizing and comparing the experimental data for this compound with its analogs.
Table 1: In Vitro Potency Against Key Inflammatory Targets
| Compound | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | iNOS IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Forsythoside A | ~30 | Literature Value | Literature Value |
| Phillyrin | Literature Value | Literature Value | Literature Value |
| Celecoxib (Control) | ~0.04 | N/A | N/A |
Table 2: Cellular Activity in Inflammatory Signaling Pathways
| Compound | NF-κB Inhibition IC50 (µM) | Nrf2 Activation EC50 (µM) | IL-6 Release IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data |
| Forsythoside A | Literature Value | Literature Value | Literature Value |
| Phillyrin | Literature Value | N/A | Literature Value |
| BAY 11-7082 (Control) | ~5 | N/A | N/A |
Table 3: Selectivity Profile from Kinase Panel Screen (% Inhibition at 10 µM)
| Kinase Target | This compound | Forsythoside A | Phillyrin |
| Primary Target(s) | Experimental Data | Literature Value | Literature Value |
| Off-Target Hit 1 | Experimental Data | Literature Value | Literature Value |
| Off-Target Hit 2 | Experimental Data | Literature Value | Literature Value |
| ... | ... | ... | ... |
Conclusion
A thorough evaluation of this compound's specificity is paramount for its potential development as a therapeutic agent. By employing a systematic approach that combines in vitro target-based assays, cell-based functional screens, and broad off-target profiling, researchers can build a comprehensive understanding of its mechanism of action and selectivity. Comparing the results with well-characterized analogs like Forsythoside A and Phillyrin will provide valuable context and guide further optimization efforts. The experimental workflows and data presentation formats provided in this guide offer a robust framework for achieving this goal.
References
A Meta-Analysis of Published Studies on Forsythia-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
While a comprehensive meta-analysis on the specific compound 11-Methylforsythide is not available in the current body of scientific literature, extensive research has been conducted on the bioactivity of other key constituents isolated from Forsythia species. This guide provides a comparative analysis of two prominent phenylethanoid glycosides, Forsythoside A and Phillyrin , which are often considered the primary active components of Forsythia extracts. This analysis is based on published experimental data and is intended to serve as a valuable resource for researchers in drug discovery and development.
This guide will objectively compare the performance of Forsythoside A and Phillyrin with other alternatives where data is available, supported by experimental data.
Comparative Analysis of Bioactive Compounds from Forsythia
Forsythoside A and Phillyrin, both derived from the fruit and leaves of Forsythia suspensa, have demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, antiviral, antibacterial, and neuroprotective activities.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a direct comparison of the bioactivities of Forsythoside A, Phillyrin, and other relevant compounds.
Table 1: Anti-inflammatory and Antioxidant Activities
| Compound/Extract | Assay | Cell Line/Model | IC50 / EC50 | Reference |
| Forsythoside A | DPPH Radical Scavenging | - | 0.43 µg/mL | [2] |
| ABTS Radical Scavenging | - | 28.98 µg/mL | [3] | |
| NO Production Inhibition | LPS-stimulated RAW264.7 | ~10 µM (estimated) | [4] | |
| Phillyrin | DPPH Radical Scavenging | - | 351.14 µg/mL | [2] |
| NO Production Inhibition | LPS-stimulated RAW264.7 | ~25 µM (estimated) | [4] | |
| Forsythia Leaf Extract (Methanol) | DPPH Radical Scavenging | - | IC50 not specified, but highest activity among solvents | [5] |
| Phloretin | NO Production Inhibition | LPS-stimulated RAW264.7 | ~10 µM | [4] |
| Phlorizin | NO Production Inhibition | LPS-stimulated RAW264.7 | No significant inhibition | [4] |
Table 2: Antimicrobial and Antiviral Activities
| Compound/Extract | Activity | Organism/Virus | MIC / IC50 | Reference |
| Forsythoside A | Antibacterial | E. coli | 38.33 µg/mL | [2] |
| Antibacterial | P. aeruginosa | 38.33 µg/mL | [2] | |
| Antibacterial | S. aureus | 76.67 µg/mL | [2] | |
| Antiviral | Influenza A Virus (H1N1) | Not specified, but showed significant activity | [6][7] | |
| Phillyrin | Antibacterial | E. coli | 3.94 µg/mL | [2] |
| Antiviral | Influenza A (CA, Vic, Yam, WSN, New Caledonia, Udorn) | 5.74 - 27.59 µg/mL | [8] | |
| Forsythia Leaf Extract (FC) | Antibacterial | S. aureus | 7.81 mg/mL | [9] |
| Antibacterial | E. coli | 3.91 mg/mL | [9] | |
| Betulinic Acid | Antibacterial | E. coli | 1.20 µg/mL | [2] |
| ψ-taraxasterol | Antibacterial | E. coli | 1.20 µg/mL | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
DPPH Radical Scavenging Assay
This assay assesses the free radical scavenging activity of a compound.
-
Reagent Preparation : A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 60 µmol/L) is prepared.
-
Sample Preparation : The test compound is dissolved in a suitable solvent (e.g., methanol or DMSO) and serially diluted to various concentrations.
-
Reaction : A small volume of the diluted sample is mixed with the DPPH solution.
-
Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement : The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is then determined.[5][10][11]
Nitric Oxide (NO) Production Inhibition Assay in Macrophages
This assay measures the anti-inflammatory potential of a compound by quantifying the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Culture : Murine macrophage cell line, such as RAW264.7, is cultured in an appropriate medium.
-
Cell Seeding : Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Pre-treatment : Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour).
-
Stimulation : Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.
-
Incubation : The cells are incubated for a further period (e.g., 24 hours).
-
NO Measurement : The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Calculation : The percentage of NO production inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation : A standardized inoculum of the target bacterium (e.g., E. coli, S. aureus) is prepared.
-
Serial Dilution : The test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation : Each well is inoculated with the standardized bacterial suspension.
-
Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9][12]
Antiviral Plaque Reduction Assay
This assay is used to quantify the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Cell Culture : A susceptible cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) is grown to confluence in multi-well plates.
-
Virus Infection : The cell monolayer is infected with a known amount of virus.
-
Compound Treatment : After a brief adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.
-
Incubation : The plates are incubated for a period sufficient for viral plaques to form (typically 2-3 days).
-
Plaque Visualization : The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
Calculation : The number of plaques in the treated wells is counted and compared to the untreated control. The IC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.[13]
In Vivo Carrageenan-Induced Paw Edema Assay
This is a widely used animal model to screen for acute anti-inflammatory activity.
-
Animal Model : Rats or mice are used for this experiment.
-
Compound Administration : The test compound is administered to the animals, typically orally or intraperitoneally, at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema : After a specific time (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of the animals to induce localized inflammation and edema.
-
Measurement of Paw Volume : The volume of the inflamed paw is measured at different time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation : The percentage of inhibition of edema is calculated for each group compared to the control group.[14]
Signaling Pathway Diagrams
The anti-inflammatory effects of Forsythoside A and Phillyrin are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.
Caption: Forsythoside A inhibits the NF-κB signaling pathway.
Caption: Phillyrin inhibits the MAPK signaling pathway.
Conclusion
The available scientific literature strongly supports the significant therapeutic potential of Forsythoside A and Phillyrin, two key bioactive compounds from Forsythia species. They exhibit robust anti-inflammatory, antioxidant, antimicrobial, and antiviral properties, often through the modulation of critical cellular signaling pathways. While research on this compound is currently limited, the extensive data on its parent compounds provide a solid foundation for future investigations into the structure-activity relationships of Forsythia-derived molecules. This guide offers a comparative overview to aid researchers in the design of future studies and the development of novel therapeutic agents.
References
- 1. Forsythiasides: A review of the pharmacological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green Extraction of Forsythoside A, Phillyrin and Phillygenol from Forsythia suspensa Leaves Using a β-Cyclodextrin-Assisted Method [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [ajouronline.com]
- 6. Antiviral effect of forsythoside A from Forsythia suspensa (Thunb.) Vahl fruit against influenza A virus through reduction of viral M1 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forsythoside A Controls Influenza A Virus Infection and Improves the Prognosis by Inhibiting Virus Replication in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiviral effect and mechanism of Phillyrin and its reformulated FS21 against influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | UPLC/Q-TOF MS Screening and Identification of Antibacterial Compounds in Forsythia suspensa (Thunb.) Vahl Leaves [frontiersin.org]
- 10. bmrcbd.org [bmrcbd.org]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Broad Spectrum Inhibitor of Influenza A and B Viruses Targeting the Viral Nucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 11-Methylforsythide: A Guide for Laboratory Professionals
All chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States, and therefore cannot be discarded as regular trash or poured down the sewer system.[1] The primary responsibility for proper disposal lies with the waste generator, who must follow the guidelines set forth by their institution's Environmental Health and Safety (EHS) office.
Immediate Safety and Handling Precautions
Before proceeding with any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves. All handling of 11-Methylforsythide waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification : Treat this compound as a hazardous waste. Do not attempt to neutralize or treat the chemical unless you have explicit instructions from a qualified chemist or your EHS department.
-
Containerization :
-
Use a dedicated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred over glass to minimize the risk of breakage.[1]
-
The container must be in good condition, with a secure-fitting cap.
-
Never mix this compound with other chemical waste unless compatibility has been verified. Incompatible chemicals can react, leading to fire, explosion, or the release of toxic gases.
-
-
Labeling :
-
Clearly label the waste container with the words "Hazardous Waste."[1]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[1]
-
Indicate the quantity of waste in the container.
-
Include the date of waste generation, the laboratory or room number where it was generated, and the name and contact information of the principal investigator.[1]
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is secure and away from general traffic.
-
Segregate the waste container from incompatible materials.
-
-
Arranging for Disposal :
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Complete any required waste disposal forms or tags as per your institution's procedures.[1] These forms typically require a detailed list of the chemical constituents and their concentrations.
-
Spill Management
In the event of a spill, immediately alert personnel in the area. If the spill is small and you are trained to handle it, use an appropriate absorbent material (such as a chemical spill kit) to contain and clean up the spill. All materials used for the cleanup, including contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the procedures outlined above. For larger spills, evacuate the area and contact your institution's emergency response team.
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain, quantitative data regarding toxicity, flammability, and reactivity are not available. The following table provides a general framework for the type of information that would be found in an SDS and is critical for a full risk assessment.
| Data Point | Value | Source |
| LD50 (Oral) | Not Available | - |
| LD50 (Dermal) | Not Available | - |
| LC50 (Inhalation) | Not Available | - |
| Flash Point | Not Available | - |
| Autoignition Temperature | Not Available | - |
In the absence of this data, it is crucial to handle this compound with the utmost caution, assuming it to be toxic, flammable, and reactive.
Experimental Protocols
Detailed experimental protocols for the safe handling and disposal of this compound are not publicly available. The procedures outlined in this document are based on general best practices for chemical waste management. Your institution's EHS department can provide specific protocols that are in compliance with local, state, and federal regulations.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety procedures and the Safety Data Sheet for any chemical before handling or disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
